Acetoin
Description
Significance of Acetoin (B143602) as a Bio-based Platform Chemical
This compound's significance as a bio-based platform chemical is rooted in its versatile applications and its potential to be produced from renewable resources, offering an alternative to petrochemical-based synthesis. procurementresource.comresearchgate.netnih.gov Its functional groups allow for conversion into a range of value-added chemicals. procurementresource.comresearchgate.netnih.gov
Classification within Department of Energy Priority Chemicals
This compound has been recognized for its potential by the United States Department of Energy (DOE). It is listed as one of the 30 bio-based platform chemicals prioritized for development and utilization. researchgate.netresearchgate.netplos.orgnih.gov This classification highlights its importance in the transition towards a bio-based economy and the production of chemicals from renewable feedstocks like sugars and lignocellulosic biomass. nih.govnrel.gov
Role as a Precursor for Value-Added Biochemicals
This compound serves as a crucial precursor for the synthesis of several important value-added biochemicals. procurementresource.comresearchgate.netresearchgate.netnih.gov One prominent example is 2,3-butanediol (B46004) (2,3-BD), another significant bio-based platform chemical. researchgate.netnih.govplos.orgnih.govmdpi.com The metabolic pathways for this compound and 2,3-butanediol are closely linked, with this compound often being an intermediate or a co-product in 2,3-BD fermentation. plos.orgnih.govmdpi.com
Beyond 2,3-butanediol, this compound can be converted into liquid hydrocarbon fuels and heterocyclic compounds. researchgate.netresearchgate.netnih.gov For instance, it is a precursor for the synthesis of 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP), an alkaloid with pharmaceutical applications. researchgate.netresearchgate.netresearchgate.net Its role as a building block extends to the enzymatic synthesis of aroma fatty acid esters. researchgate.net
Here is a table summarizing some key biochemicals derived from this compound:
| Derived Biochemical | Applications |
| 2,3-Butanediol | Platform chemical, potential biofuel precursor, various industrial applications. researchgate.netnih.govplos.orgnih.govmdpi.com |
| Liquid hydrocarbon fuels | Renewable transportation fuels. researchgate.netresearchgate.netresearchgate.netnih.gov |
| Heterocyclic compounds | Pharmaceutical intermediates, flavor compounds. researchgate.netresearchgate.netnih.gov |
| 2,3,5,6-Tetramethylpyrazine (TTMP) | Pharmaceutical ingredient. researchgate.netresearchgate.netresearchgate.net |
| Aroma fatty acid esters | Flavor and fragrance compounds. researchgate.net |
Overview of Research Trajectories in this compound Science
Current research in this compound science is largely focused on improving its biological production and expanding its applications. Significant effort is directed towards optimizing microbial fermentation processes using various microorganisms, including Klebsiella, Bacillus, Enterobacter, Lactococcus, and Serratia. nih.govmdpi.comresearchgate.net Strategies involve metabolic engineering to enhance this compound yield and purity, often by redirecting metabolic flux and minimizing by-product formation like 2,3-butanediol, lactic acid, and succinic acid. plos.orgnih.govmdpi.com
Advances in biological production include exploring electrode-assisted fermentation, whole-cell biocatalysis, and cell-free biocatalysis as alternatives or complements to traditional microbial fermentation. researchgate.netnih.gov Researchers are also investigating the use of low-cost, renewable feedstocks, such as lignocellulosic biomass hydrolysates, for this compound production. researchgate.netnih.gov
Another key research area is the development of efficient and sustainable downstream processing methods for this compound extraction and purification from fermentation broths, with a focus on avoiding organic solvents. lesaffre.com Techniques like pervaporation combined with distillation are being explored to achieve high purity levels required for various industries, such as food and cosmetics. lesaffre.com
Furthermore, research continues into the fundamental biological pathways and enzymes involved in this compound biosynthesis and catabolism to identify targets for metabolic engineering. researchgate.netnih.gov The role of cofactors like NAD+ in influencing this compound and 2,3-butanediol distribution is also an area of investigation. plos.orgmdpi.com
Compound PubChem CIDs
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWKJAVDOGWPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Record name | ACETYL METHYL CARBINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024399 | |
| Record name | Acetoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetyl methyl carbinol appears as a light-yellow colored liquid that can form a crystalline solid when it dimerizes. Slightly denser than water. Hence sinks in water. Used to make other chemicals., Slightly yellow liquid; [Hawley] Forms solid dimer (C8H16O4) on standing or treatment with granulated zinc; [Merck Index] Slightly yellow liquid or paste; mp = 15 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid (monomer), or white crystalline powder (dimer) with a buttery odour, A light-yellow colored liquid. | |
| Record name | ACETYL METHYL CARBINOL | |
| Source | CAMEO Chemicals | |
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| Record name | Acetoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3417 | |
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| Record name | Acetoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
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| Record name | Acetoin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | ACETOIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
148 °C at 760 mm Hg, 147.00 to 148.00 °C. @ 760.00 mm Hg, 298.4 °F | |
| Record name | ACETOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |
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| Record name | Acetoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
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| Record name | ACETOIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
41 °C, 106 °F | |
| Record name | Acetoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3417 | |
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| Record name | ACETOIN | |
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| Record name | ACETOIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/811 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Sparingly soluble in ether, petroleum ether, Soluble in alcohol, slightly soluble in ether., Miscible with alcohol, propylene glycol; insoluble in vegetable oil, Miscible in water., 1000 mg/mL at 20 °C, insoluble in vegetable oils; miscible with alcohol, water, propylene glycol | |
| Record name | ACETOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Acetoin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9972 g/cu cm at 17 °C, 1.005-1.019 | |
| Record name | ACETOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetoin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/337/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
2.69 [mmHg], 2.7X10+0 at 25 °C /Estimated/, 2.7x10 (est) | |
| Record name | Acetoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3417 | |
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| Record name | ACETOIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETOIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/811 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Slightly yellow liquid or crystals | |
CAS No. |
513-86-0, 51555-24-9 | |
| Record name | ACETYL METHYL CARBINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acetoin | |
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| Record name | Acetoin | |
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| Record name | acetoin | |
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| Record name | 2-Butanone, 3-hydroxy- | |
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| Record name | Acetoin | |
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| Record name | Acetoin | |
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| Record name | 3-Hydroxy-2-butanon, Dimer | |
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| Record name | Acetoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
15 °C, 59 °F | |
| Record name | ACETOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/974 | |
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| Record name | Acetoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETOIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/811 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Biological Synthesis Pathways and Enzymology of Acetoin
Microbial Biosynthesis of Acetoin (B143602): Fundamental Pathways
The primary and most well-characterized route for this compound biosynthesis in microorganisms originates from pyruvate (B1213749), a central intermediate in glycolysis. This pathway is a key component of what is known as 2,3-butanediol (B46004) fermentation.
Pyruvate-Acetolactate-Acetoin Pathway
The most common and efficient pathway for this compound production in bacteria involves a two-step enzymatic conversion of pyruvate. mdpi.com This pathway serves as a crucial metabolic route for many bacteria to prevent the acidification of their environment by redirecting excess pyruvate away from acid production. nih.gov
This process is catalyzed by two key enzymes: acetolactate synthase (ALS) and acetolactate decarboxylase (ALDC). nih.gov
Acetolactate synthase (EC 2.2.1.6), also known as α-acetolactate synthase, is a thiamine pyrophosphate (ThDP)-dependent enzyme that catalyzes the first committed step in this compound biosynthesis. ebi.ac.ukwikipedia.org It facilitates the condensation of two molecules of pyruvate to form one molecule of α-acetolactate, with the release of a molecule of carbon dioxide. nih.govebi.ac.uk
There are two main types of acetolactate synthase: a catabolic form involved in butanediol (B1596017) fermentation and an anabolic form (also known as acetohydroxy acid synthase or AHAS) involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). nih.govebi.ac.uk The catabolic ALS, which is the focus here, exhibits high efficiency in converting pyruvate to α-acetolactate. nih.gov The mechanism involves the ThDP cofactor attacking the carbonyl carbon of the first pyruvate molecule, followed by decarboxylation to form a hydroxyethyl-ThDP intermediate. This intermediate then nucleophilically attacks the carbonyl carbon of a second pyruvate molecule to form α-acetolactate. ebi.ac.uk
Optimal Conditions: The optimal activity for ALS can vary between different microorganisms. For instance, the AlsS1 enzyme in Acetobacter pasteurianus shows optimal activity at 55°C and a pH of 6.5. nih.govnih.gov
The enzyme's function is highly specific for α-acetolactate. Structural analyses have revealed that ALDC often contains a metal ion, such as zinc, in its active site, coordinated by histidine residues, which is crucial for its catalytic activity. nih.govmdpi.comnih.gov
Enzyme Properties: The kinetic properties of ALDC differ among bacterial species. For example, the ALDC from Enterobacter cloacae has a Km value of 12.19 mM for α-acetolactate. nih.gov The optimal pH for this enzyme was found to be 6.5. nih.gov
Alternative and Minor Biosynthetic Routes
While the pyruvate-acetolactate-acetoin pathway is predominant, alternative routes for this compound synthesis exist. One such route involves the non-enzymatic oxidative decarboxylation of α-acetolactate to form diacetyl, which is then reduced to this compound by a diacetyl reductase. mdpi.comnih.gov This pathway is generally less significant for large-scale this compound production but can contribute to the flavor profiles of fermented foods.
Additionally, some acetogenic bacteria, which can utilize C1 gases like carbon monoxide (CO), have been shown to produce 2,3-butanediol, with this compound as the intermediate. asm.orgnih.govasm.org This suggests a biosynthetic route linked to the Wood-Ljungdahl pathway of carbon fixation.
Regulation of this compound Biosynthesis at the Gene and Enzyme Levels
The biosynthesis of this compound is tightly regulated at both the genetic and enzymatic levels to ensure metabolic balance within the cell. The genes encoding ALS and ALDC, often denoted as alsS and alsD respectively, are typically organized in an operon, sometimes including the gene for 2,3-butanediol dehydrogenase (bdh). nih.gov
A common regulatory element is a LysR-type transcriptional regulator (LTTR) gene, often named alsR, located upstream of the als operon. nih.gov This regulator can activate the transcription of the alsS and alsD genes in response to specific metabolic signals, such as changes in pH or the availability of substrate. For example, in Acetobacter pasteurianus, the disruption of the alsR gene leads to a decrease in this compound yield and downregulation of alsS1 and alsD gene transcription. nih.govnih.gov
Enzyme activity can also be regulated by factors such as substrate availability and the presence of cofactors. The intracellular redox state, particularly the NADH/NAD⁺ ratio, can influence the flux towards this compound production. mdpi.com
Enzymatic Interconversions and Related Metabolic Fluxes
This compound is not always the final product of microbial metabolism. It can be further converted to 2,3-butanediol by the action of 2,3-butanediol dehydrogenase (BDH), an NADH-dependent enzyme. mdpi.com This interconversion is crucial for regenerating NAD⁺, which is essential for maintaining glycolytic flux. mdpi.com The direction of this reaction is heavily influenced by the cellular redox balance and oxygen availability.
Metabolic flux analysis reveals that under certain conditions, a significant portion of the carbon flux from glycolysis can be directed towards this compound and 2,3-butanediol production. nih.gov For instance, activating a silent glycerol (B35011) catabolism pathway in a Klebsiella pneumoniae mutant resulted in over 90% of the carbon flux being redirected to this compound biosynthesis. nih.gov This highlights the potential to manipulate metabolic fluxes for enhanced this compound production through metabolic engineering. The relationship between enzyme expression levels and metabolic flux is complex, as flux is controlled by multiple factors including enzyme concentration, substrate and product concentrations, and allosteric regulation. embopress.orgresearchgate.net
This compound and 2,3-Butanediol Interconversion
This compound and 2,3-butanediol (2,3-BD) are closely linked metabolites that can be interconverted in a reversible enzymatic reaction. nih.govresearchgate.net This interconversion is a pivotal step in the 2,3-butanediol fermentation pathway, allowing microorganisms to modulate their metabolic flux and maintain redox balance in response to changing environmental conditions. mdpi.com The direction of the reaction—whether this compound is reduced to 2,3-BD or 2,3-BD is oxidized to this compound—is largely dictated by the intracellular redox state. researchgate.net
The enzyme responsible for catalyzing the reversible reaction between this compound and 2,3-butanediol is butanediol dehydrogenase (BDH), also known as this compound reductase (ACR). researchgate.netnih.gov This enzyme belongs to the family of oxidoreductases and plays a central role in the production of these compounds. nih.gov BDH/ACR facilitates the transfer of hydride ions from the nicotinamide adenine dinucleotide (NADH) cofactor to this compound, reducing it to 2,3-butanediol. Conversely, it can also catalyze the oxidation of 2,3-butanediol back to this compound by reducing NAD+ to NADH. nih.gov
The specificity of BDH can vary between different microorganisms, leading to the production of different stereoisomers of 2,3-butanediol. mdpi.com The enzyme's activity is also influenced by environmental factors such as pH and temperature. For instance, the BDH from Corynebacterium crenatum SYPA5-5 exhibits optimal activity for the reduction of this compound at a pH of 4.0, while its optimal pH for the oxidation of 2,3-butanediol is 10.0. nih.gov
Below is a table summarizing the key characteristics of Butanediol Dehydrogenase / this compound Reductase.
| Characteristic | Description | References |
|---|---|---|
| Enzyme Name | Butanediol Dehydrogenase (BDH), this compound Reductase (ACR) | researchgate.netnih.gov |
| Enzyme Class | Oxidoreductase | nih.gov |
| Reaction | This compound + NADH + H⁺ ↔ 2,3-Butanediol + NAD⁺ | nih.govnih.gov |
| Cofactor | NADH/NAD⁺ | nih.gov |
| Function | Catalyzes the reversible interconversion of this compound and 2,3-butanediol. | nih.govnih.gov |
| Regulation | Activity is heavily influenced by the intracellular NADH/NAD⁺ ratio and pH. | mdpi.comnih.govnih.gov |
The intracellular ratio of NADH to NAD+ is a critical determinant of the direction of the BDH/ACR-catalyzed reaction and, consequently, this compound metabolism. nih.govnih.gov A high NADH/NAD+ ratio, typically occurring during active glycolysis when there is an abundance of a carbon source like glucose, drives the reaction towards the reduction of this compound to 2,3-butanediol. mdpi.com This process consumes the excess NADH generated from glycolysis, helping to regenerate NAD+ and maintain redox homeostasis within the cell. mdpi.com
Conversely, when the primary carbon source is depleted and the cell enters a state of starvation, the NADH/NAD+ ratio decreases. mdpi.com Under these conditions, microorganisms can utilize the stored 2,3-butanediol as a carbon and energy source by oxidizing it back to this compound. researchgate.net This reaction regenerates NADH, which can then enter the electron transport chain to produce ATP. Therefore, the interconversion of this compound and 2,3-butanediol, governed by the NADH/NAD+ balance, serves as a dynamic system for managing the cell's redox state. mdpi.com Manipulating this cofactor balance is a key strategy in metabolic engineering to enhance the production of either this compound or 2,3-butanediol. nih.govnih.gov
This compound as a By-product in Other Microbial Metabolisms
This compound is frequently produced as a major by-product in what is known as mixed-acid fermentation, a metabolic strategy employed by many facultative anaerobes. mdpi.com When microorganisms are cultivated in an environment with an excess of fermentable sugars, the rate of glycolysis can exceed the capacity of the tricarboxylic acid (TCA) cycle and respiratory chain to process the resulting pyruvate. researchgate.net This metabolic state, often referred to as "overflow metabolism," leads to the accumulation of pyruvate.
To cope with this pyruvate surplus, cells divert the metabolic flux towards alternative pathways. embopress.org Instead of converting pyruvate to acidic end products like lactate (B86563), acetate (B1210297), or formate, the cell channels it into the 2,3-butanediol pathway. mdpi.com In this pathway, two molecules of pyruvate are condensed to form α-acetolactate, which is then decarboxylated to produce the neutral compound this compound. researchgate.net This production of this compound is a hallmark of overflow metabolism in various bacteria, including species of Bacillus and Enterobacter. mdpi.comresearchgate.net
Physiological Roles of this compound in Microorganisms
The synthesis of this compound is not merely a metabolic overflow but serves distinct physiological purposes that enhance microbial survival and fitness. nih.gov Its production is a strategic response to specific environmental and intracellular conditions, primarily related to carbon flux and pH stress. researchgate.net
Pyruvate Overflow Metabolism and pH Regulation
One of the most critical functions of this compound production is the prevention of excessive acidification of the cytoplasm and the surrounding environment. nih.govnih.gov As mentioned, high glycolytic flux can lead to the accumulation of pyruvate. The subsequent conversion of this pyruvate into acidic compounds such as lactic acid and acetic acid can cause a rapid drop in intracellular and extracellular pH, which can inhibit growth and damage cellular components.
By shunting excess pyruvate towards the synthesis of this compound, a nearly neutral molecule, microorganisms can effectively dispose of excess carbon without contributing to acidification. researchgate.net The conversion of two molecules of the acidic precursor pyruvate into one molecule of neutral this compound is a key mechanism for maintaining pH homeostasis. nih.gov This is particularly important for bacteria that engage in mixed-acid fermentation, allowing them to continue metabolizing sugars even when acid concentrations in the medium become inhibitory.
Energy Storage Strategies
Beyond its role in pH regulation and redox balance, this compound, along with its reduced form 2,3-butanediol, serves as an external carbon and energy storage compound. nih.govmdpi.comresearchgate.net When readily available energy sources like glucose are abundant, microorganisms produce and excrete this compound. researchgate.net
Once the primary substrate is exhausted, these microorganisms can re-assimilate the stored this compound and 2,3-butanediol and catabolize them to generate energy and support growth. mdpi.com The this compound can be converted back to pyruvate or into acetyl-CoA, which then enters the TCA cycle for complete oxidation, thereby providing the cell with the necessary energy and reducing power for survival under starvation conditions. researchgate.net This strategy allows microbes to efficiently manage resources, storing excess carbon during times of plenty for later use during periods of scarcity.
Adaptive Responses to Environmental Stressors
The production of this compound is a key adaptive strategy for various microorganisms to survive and thrive under diverse environmental challenges, including acid stress, oxidative stress, and conditions that favor biofilm formation.
Acid Stress: A primary adaptive role of this compound synthesis is to counteract the detrimental effects of acidic environments. In many bacteria, the fermentation of sugars leads to the accumulation of acidic byproducts, which can lower the intracellular pH and inhibit essential metabolic processes. The synthesis of this compound from pyruvate provides a mechanism to divert excess pyruvate away from acid-producing pathways, thus preventing excessive acidification of the cytoplasm nih.gov. This metabolic shift helps maintain pH homeostasis, allowing the microorganism to continue to grow and metabolize even in acidic conditions matilda.sciencebrandeis.edu. For instance, in Lactococcus lactis, this compound production is a crucial response when grown in carbohydrate-rich media, preventing the toxic accumulation of pyruvic acid nih.gov.
Biofilm Formation: Biofilm formation is a critical survival strategy for microorganisms, providing protection against a range of environmental stressors researchgate.netnih.govmdpi.com. The production of this compound has been linked to the regulation of biofilm formation in some bacterial species. Under stressful conditions, the switch from a planktonic (free-swimming) to a biofilm lifestyle can be influenced by metabolic shifts, including the pathways leading to this compound nih.govmdpi.com. While the precise molecular mechanisms are still being elucidated, it is understood that this compound can act as a signaling molecule within the bacterial community, influencing the expression of genes involved in biofilm matrix production and development. This allows bacteria to form robust communities that are more resistant to environmental challenges researchgate.netnih.gov.
Table 1: Adaptive Responses to Environmental Stressors Mediated by this compound
| Stressor | Microbial Response | Mechanism of Action | References |
| Acid Stress | Prevention of internal acidification | Diverts pyruvate from acid-producing pathways to the neutral compound this compound, maintaining pH homeostasis. | nih.gov |
| Oxidative Stress | Alteration of membrane fatty acid composition | Increased production of cyclopropane fatty acids in response to this compound toxicity, enhancing membrane stability. | nih.gov |
| General Environmental Stress | Enhanced biofilm formation | This compound can act as a signaling molecule, influencing the expression of genes required for biofilm development and maturation. | researchgate.netnih.gov |
This compound Biosynthesis in Higher Organisms (Plants, Insects, Animals)
While extensively studied in microorganisms, the biosynthesis and physiological roles of this compound are also recognized in higher organisms, including plants, insects, and animals nih.gov.
Plants: In the plant kingdom, this compound is recognized as a potent plant growth-promoting substance and a mediator of defense responses. It can be produced by plant-associated bacteria, such as plant growth-promoting rhizobacteria (PGPR), and subsequently taken up by the plant, or potentially synthesized by the plant itself mdpi.commdpi.com.
Exogenous application of this compound has been shown to significantly enhance plant growth, including shoot and root biomass mdpi.com. Furthermore, this compound plays a crucial role in helping plants withstand abiotic stresses like salinity. Under saline conditions, this compound treatment can improve net leaf photosynthesis and the activities of various defense enzymes, thereby mitigating the negative impacts of salt stress mdpi.commdpi.comresearchgate.net.
This compound also acts as a signaling molecule in plant defense against pathogens. It can induce systemic resistance, a state of heightened defense preparedness throughout the plant, making it more resistant to subsequent infections nih.gov. This induced systemic resistance is often mediated through the activation of plant signaling pathways involving hormones like jasmonic acid and ethylene (B1197577) nih.gov.
The key enzymes involved in this compound biosynthesis in microorganisms, such as α-acetolactate synthase and α-acetolactate decarboxylase, have been identified mdpi.comnih.gov. While the precise enzymatic pathways in plants are less characterized, it is believed that similar enzymatic reactions, starting from pyruvate, are likely involved mdpi.com.
Table 2: Effects of this compound on Plant Growth and Stress Response in Lettuce (Lactuca sativa)
| Treatment | Condition | Observed Effect | Reference |
| This compound Application | Non-saline | Increased shoot and root dry weight. | mdpi.com |
| This compound Application | Saline | Increased net leaf photosynthesis and defense enzyme activities. | mdpi.com |
| This compound Application | Pathogen exposure (Pseudomonas syringae) | Induction of systemic resistance, leading to reduced disease symptoms. | nih.gov |
Insects: In the insect world, this compound serves as a crucial chemical signal, primarily functioning as a pheromone or a pheromone synergist researchgate.net. Pheromones are chemical substances released by an animal that affect the behavior or physiology of others of its species wikipedia.orgresearchgate.netfrontiersin.orgwikipedia.org. This compound has been identified as a component of the aggregation pheromone in several insect species, such as the palm weevil Rhynchophorus palmarum researchgate.net. In this context, it acts to attract both males and females to a specific location, often a food source or a suitable site for mating and oviposition.
Furthermore, this compound can act as a synergist, enhancing the attractiveness of other pheromone components. For instance, in R. palmarum, this compound significantly increases the response of weevils to the primary male-produced aggregation pheromone, rhynchophorol researchgate.net. The biosynthesis of this compound in insects is thought to occur through pathways similar to those in microorganisms, likely involving the enzymatic conversion of pyruvate researchgate.netnih.govnyu.edueje.cz.
Animals: The presence of this compound has also been reported in various animal tissues and fluids, although its biosynthesis and physiological roles are less well-defined compared to microorganisms and plants nih.gov. It is considered a volatile organic compound that can be produced through microbial activity in the gut or as a metabolic byproduct in the host's tissues. Further research is needed to fully elucidate the pathways and functions of this compound in animals.
Metabolic Engineering and Synthetic Biology for Enhanced Acetoin Production
Strain Engineering Strategies for Increased Acetoin (B143602) Titer and Yield
Strain engineering plays a crucial role in developing efficient microbial cell factories for this compound production. Key strategies involve manipulating the expression of genes in the this compound biosynthetic pathway, blocking competing metabolic routes, and optimizing cofactor availability. researchgate.net
Overexpression of Key Biosynthetic Enzymes (ALS, ALDC)
The core this compound biosynthetic pathway involves the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate, catalyzed by acetolactate synthase (ALS), followed by the decarboxylation of α-acetolactate to this compound by acetolactate decarboxylase (ALDC). mdpi.com Overexpression of the genes encoding these key enzymes, such as alsS (ALS) and alsD (ALDC), is a common strategy to enhance this compound production by increasing the metabolic flux through the pathway. mdpi.comnih.gov
Introducing a heterologous this compound pathway containing als and aldC genes driven by a strong promoter has been shown to significantly enhance this compound production in Zymomonas mobilis. mdpi.com In one study, introducing an optimized aldC gene increased this compound production by 15%, while a high-affinity als gene improved the titer by 24% to 6.23 g/L compared to the original strain. mdpi.com In Saccharomyces cerevisiae, overexpression of alsS and alsD from Bacillus subtilis was employed to improve this compound production. nih.gov Similarly, in Parageobacillus thermoglucosidasius, using heterologous ALS and ALD enzymes helped construct a functional pathway for this compound and 2,3-butanediol (B46004) production. frontiersin.orgresearchgate.net
Blocking Competing Metabolic Pathways
To maximize this compound yield, it is essential to minimize the carbon flux diverted to competing metabolic pathways that consume pyruvate or this compound. researchgate.netfrontiersin.org
This compound can be reversibly converted to 2,3-butanediol (2,3-BDO) by 2,3-butanediol dehydrogenase (BDH). nih.govmdpi.com Disrupting the genes encoding BDH is a widely used strategy to prevent the conversion of this compound to 2,3-BDO and thus increase this compound accumulation. nih.govmdpi.comfrontiersin.org
In Saccharomyces cerevisiae, deleting BDH1, which encodes butanediol (B1596017) dehydrogenase, was performed to improve this compound production. nih.gov In Bacillus licheniformis, deleting the two 2,3-butanediol dehydrogenase encoding genes, budC and gdh, resulted in an engineered strain that produced 64.2 g/L this compound from glucose in fed-batch fermentation. frontiersin.org This yield was 84.1% of the theoretical value. frontiersin.org Deletion of bdhA and acoA genes in a genome-reduced Bacillus subtilis strain improved xylose utilization efficiency and increased this compound production to 3.71 g/L. nih.gov Further engineering of this strain resulted in up to 23.3 g this compound/l from xylose. nih.gov
Table 1: Impact of BDH Gene Disruption on this compound Production
| Microorganism | Genes Disrupted | This compound Titer (g/L) | Notes | Source |
| Saccharomyces cerevisiae | BDH1 | Not specified | Part of a strategy including overexpression of alsS and alsD and expression of noxE. nih.gov | nih.gov |
| Bacillus licheniformis | budC, gdh | 64.2 | Achieved in fed-batch fermentation. frontiersin.org | frontiersin.org |
| Bacillus subtilis | bdhA, acoA | 23.3 | Produced from xylose in an engineered strain. nih.gov | nih.gov |
Pyruvate is a key metabolic intermediate and a precursor for this compound synthesis. csic.es Competing pathways originating from pyruvate lead to the formation of by-products such as lactate (B86563), acetate (B1210297), and ethanol (B145695), reducing the carbon flux available for this compound production. mdpi.comfrontiersin.orgcsic.es Minimizing the formation of these by-products is crucial for enhancing this compound yield. frontiersin.org
Strategies include the deletion of genes involved in the synthesis of these by-products. In Parageobacillus thermoglucosidasius, the formation of by-products was minimized by deleting competing pathways surrounding the pyruvate node. frontiersin.orgresearchgate.net In Lactococcus lactis, mutation or deletion of the ldh gene, encoding lactate dehydrogenase, has been used to redirect pyruvate flux towards this compound and diacetyl production. csic.esnih.gov Reducing the activity of pyruvate dehydrogenase (pdh) has also been shown to increase this compound production in Lactococcus lactis. csic.es In Saccharomyces cerevisiae, the production of ethanol and glycerol (B35011) was largely eliminated by deleting multiple alcohol dehydrogenase genes (ADH1 to ADH5) and glycerol 3-phosphate dehydrogenase genes (GPD1 and GPD2). nih.gov
Cofactor Engineering and Redox Balance Optimization
This compound production can be influenced by the availability of cofactors, particularly the balance between NADH and NAD+. mdpi.comnih.gov Maintaining an optimal redox balance is crucial for efficient cellular metabolism and can help improve this compound production. mdpi.com
Introducing NADH oxidase (Nox) is a strategy to regenerate NAD+ from NADH, thereby influencing the intracellular redox state. mdpi.comd-nb.infonih.gov This can be beneficial for this compound production, especially in pathways where NADH accumulates. mdpi.com
In Zymomonas mobilis, the introduction of a gene encoding water-forming NADH oxidase (noxE) was used for NADH cofactor balance. mdpi.com This resulted in a remarkable increase in this compound production to 6.87 g/L, accompanied by a decrease in lactate formation. mdpi.com The introduction of noxE also enhanced ethanol production in this engineered strain. mdpi.com In Saccharomyces cerevisiae, NAD+ regeneration through overexpression of water-forming NADH oxidase (NoxE) from Lactococcus lactis successfully relieved the cofactor imbalance generated during this compound production from glucose. nih.gov In Klebsiella pneumoniae, heterologous expression of NADH oxidase led to significant decreases in intracellular NADH concentration and the NADH/NAD+ ratio, resulting in an almost tripled this compound production compared to the parent strain in batch culture. nih.gov
Table 2: Effect of NADH Oxidase Introduction on this compound Production
| Microorganism | NADH Oxidase Source | Effect on this compound Production | Notes | Source |
| Zymomonas mobilis | noxE | Increased to 6.87 g/L | Also decreased lactate and enhanced ethanol production. mdpi.com | mdpi.com |
| Saccharomyces cerevisiae | NoxE (L. lactis) | Improved (part of combined strategy) | Relieved cofactor imbalance during glucose fermentation. nih.gov | nih.gov |
| Klebsiella pneumoniae | Heterologous Nox | Almost tripled in batch culture | Decreased intracellular NADH and NADH/NAD+ ratio. nih.gov | nih.gov |
| Bacillus subtilis | yodC | 91.8 g/L | Achieved using a whole-cell biocatalyst with NAD+ regeneration system. nih.govresearchgate.net | nih.govresearchgate.net |
Manipulation of NADH/NAD+ Ratio
The balance of the intracellular NADH/NAD+ ratio is crucial for efficient this compound production, particularly in organisms where this compound biosynthesis is linked to NAD+ regeneration or competes with NADH-dependent pathways. mdpi.complos.orgnih.gov An unbalanced NADH/NAD+ ratio can hinder metabolic flux and even lead to the accumulation of toxic byproducts. mdpi.com
Strategies to manipulate the NADH/NAD+ ratio for enhanced this compound production include the introduction of NADH oxidase (NoxE), an enzyme that catalyzes the oxidation of NADH to NAD+ using oxygen as an electron acceptor. mdpi.complos.org In Zymomonas mobilis, the introduction of noxE significantly enhanced this compound production by improving NADH cofactor balance and providing NAD+ for efficient glycolysis and cell growth. mdpi.com Similarly, co-expression of NADH oxidase and 2,3-butanediol dehydrogenase in engineered Bacillus subtilis led to a dramatic decrease in the intracellular NADH concentration and NADH/NAD+ ratio, resulting in significantly increased this compound production. plos.orgnih.gov
Another approach involves the deletion of genes encoding endogenous NADH oxidation pathways. For instance, deleting the ndh gene in Z. mobilis, which is involved in NADH-dependent respiration, redirected carbon flux from ethanol to this compound production and improved cell growth under aerobic conditions. mdpi.com In Bacillus subtilis, inactivation of the endogenous NADH oxidase gene (yodC) was beneficial for enhancing metabolic flux toward 2,3-butanediol biosynthesis, which is closely related to this compound production. osti.gov
Furthermore, manipulating the oxidative pentose (B10789219) phosphate (B84403) pathway can also influence the NADH/NADPH ratio, which in turn affects this compound and 2,3-butanediol proportions. nih.gov Overexpression of glucose-6-phosphate dehydrogenase, a key enzyme in this pathway, decreased the intracellular NADH/NADPH and NADH/NAD+ ratios, leading to enhanced this compound production in Bacillus subtilis. nih.gov
Carbon Flux Redistribution
Redirecting carbon flux towards the this compound biosynthesis pathway is a primary strategy in metabolic engineering for improving this compound yield. researchgate.netacs.org This often involves enhancing the activity of enzymes in the this compound pathway while simultaneously reducing or blocking competing pathways. researchgate.net
The core this compound biosynthesis pathway involves the condensation of two molecules of pyruvate into alpha-acetolactate by acetolactate synthase (ALS), followed by the decarboxylation of alpha-acetolactate to this compound by alpha-acetolactate decarboxylase (ALDC). researchgate.net Introducing heterologous genes encoding Als and AldC has been a common strategy to establish or enhance this compound production in various hosts, such as Zymomonas mobilis. researchgate.netmdpi.com
Blocking competing byproduct pathways is another crucial aspect of carbon flux redistribution. In many microorganisms, pyruvate can be channeled into various byproducts like ethanol, lactate, acetate, and formate, which compete with this compound biosynthesis for the carbon source. osti.gov Strategies include the deletion or down-regulation of genes involved in these competing pathways. For example, in Z. mobilis, inhibiting the expression of the pdc gene, encoding pyruvate decarboxylase, using a CRISPRi system redirected carbon from ethanol production to this compound biosynthesis. researchgate.netmdpi.comresearchgate.net Similarly, in Bacillus licheniformis, restricting flux through endogenous this compound pathways and siphoning carbon substrate into alternative energy-producing pathways resulted in a substantial reduction in this compound accumulation. oup.com
In Corynebacterium glutamicum, strategies to redirect carbon flux towards this compound synthesis included blocking anaplerotic pathways and attenuating key genes of the TCA cycle. nih.gov Combining the attenuation of citrate (B86180) synthase and inactivation of phosphoenolpyruvate (B93156) carboxylase showed a significant synergistic effect on this compound production. nih.gov
Elimination of Inhibitor Effects
Inhibitory effects from substrates, products, or byproducts can significantly limit microbial growth and this compound production. researchgate.net Addressing these inhibitions is essential for achieving high titers.
One example of an inhibitor effect is the accumulation of organic acids like lactate and acetate, which can lead to a drop in pH and inhibit microbial growth. nih.gov In Vibrio cholerae, this compound production helps to metabolize glucose without a significant pH drop, suggesting that inhibiting this compound fermentation can lead to acidic stress and cell elimination under glucose-rich conditions. nih.gov This highlights how metabolic byproducts can act as inhibitors and how manipulating this compound production can influence this.
While the provided search results touch upon inhibitors in the context of V. cholerae elimination by targeting this compound production nih.gov and mention high substrate concentrations as a potential inhibition in Bacillus species mdpi.com, detailed strategies specifically focused on eliminating inhibitor effects to enhance this compound production across various microorganisms are less explicitly detailed in the provided snippets compared to cofactor manipulation and carbon flux redistribution. However, the general principle of minimizing byproduct formation, as discussed in carbon flux redistribution, inherently contributes to reducing potential inhibitory effects from those byproducts.
Optimization of Host Microorganisms for this compound Production
Selecting and optimizing suitable host microorganisms is critical for efficient and economical this compound production. Different species offer unique metabolic capabilities and advantages for specific fermentation processes.
Bacillus Species as Industrial Producers
Bacillus species, particularly Bacillus subtilis and Bacillus licheniformis, are widely recognized as promising industrial hosts for this compound production due to their generally regarded as safe (GRAS) status, high secretion capacity, and well-established genetic manipulation tools. acs.orgplos.orgnih.govmdpi.com
Metabolic engineering efforts in Bacillus subtilis have focused on strategies such as redirecting carbon flux by deleting nonessential functional genes and enhancing the co-catalytic capacity of key enzymes in the this compound synthesis pathway through spatial modulation engineering. acs.org Logic gate circuits have also been built to regulate intracellular cofactor levels and metabolic flux distribution in a spatiotemporal manner, leading to significantly enhanced this compound production. acs.org Engineered Bacillus subtilis strains have achieved high this compound titers in fed-batch fermentation. acs.orgplos.orgnih.gov For instance, one engineered strain produced 91.8 g/L this compound with a productivity of 2.30 g/(L·h) using a whole-cell biocatalyst system with an NAD+ regeneration system. plos.orgnih.gov Another study reported a maximum this compound titer of 97.5 g/L with a production rate of 1.81 g/L/h in fed-batch fermentation using multivariate modular metabolic engineering. acs.org
Bacillus species naturally produce this compound as a major byproduct along with 2,3-butanediol. osti.gov In the 2,3-butanediol biosynthetic pathway in Bacillus species, butanediol dehydrogenase (BDH) catalyzes the conversion of this compound to 2,3-butanediol, which is an NADH-dependent reaction. osti.gov Therefore, manipulating NADH availability and the activity of BDH are key strategies in Bacillus for controlling the this compound to 2,3-butanediol ratio and enhancing this compound production. osti.gov Deletion of the bdhA gene, encoding (R,R)-2,3-butanediol dehydrogenase, in Bacillus subtilis significantly enhanced this compound synthesis. mdpi.com
Enterobacter Species for Lignocellulosic Conversion
Enterobacter species, such as Enterobacter aerogenes, have been explored for this compound production, particularly from low-cost substrates like lignocellulosic hydrolysates. academicjournals.org These bacteria can utilize a broad range of sugars present in such feedstocks.
Engineered Enterobacter strains have demonstrated the ability to co-utilize glucose, xylose, and arabinose, the main sugars found in lignocellulosic biomass, for this compound production. mdpi.com One recombinant E. coli strain (though the section title specifies Enterobacter, the snippet mentions E. coli utilizing mixed sugars) was reported to produce 62.2 g/L this compound from mixed sugars in a fed-batch process and 11.2 g/L this compound from lignocellulosic hydrolysate fermentation in flasks. mdpi.com While the direct application of Enterobacter species for lignocellulosic conversion to this compound is mentioned, specific detailed research findings on metabolic engineering strategies in Enterobacter for this purpose are less prominent in the provided snippets compared to Bacillus and Zymomonas.
Zymomonas mobilis for Extracellular this compound
Zymomonas mobilis is a Gram-negative bacterium known for its high glycolytic flux and efficient ethanol production via the Entner-Doudoroff pathway. mdpi.comnih.gov Under aerobic conditions, Z. mobilis can produce this compound as an extracellular product. researchgate.netmdpi.comresearchgate.net This extracellular production simplifies downstream purification, making Z. mobilis an attractive host for this compound production. mdpi.com
Metabolic engineering of Z. mobilis for enhanced this compound production has involved introducing a heterologous this compound pathway containing genes encoding acetolactate synthase (Als) and acetolactate decarboxylase (AldC). researchgate.netmdpi.comresearchgate.net Strategies to improve this compound levels in Z. mobilis also include manipulating NADH levels by introducing NADH oxidase (noxE) for cofactor balance and redirecting carbon flux from ethanol production to this compound biosynthesis by inhibiting pyruvate decarboxylase (pdc) expression using CRISPRi. researchgate.netmdpi.comresearchgate.net A recombinant Z. mobilis strain containing an artificial this compound operon and noxE achieved a maximum this compound titer of 8.8 g/L with a productivity of 0.34 g∙L−1∙h−1. researchgate.netmdpi.comresearchgate.net
While Z. mobilis primarily produces ethanol under anaerobic conditions, it exhibits active respiration aerobically for NAD+ regeneration, and under these conditions, this compound can accumulate. nih.govfrontiersin.org The simplicity of its central metabolism and its very active pyruvate decarboxylase, while beneficial for ethanol production, necessitates specific engineering strategies to redirect pyruvate towards this compound. nih.govfrontiersin.org
Here is a table summarizing some research findings on this compound production in different host microorganisms:
| Microorganism | Engineering Strategy | This compound Titer (g/L) | Productivity (g/L·h) | Reference |
| Bacillus subtilis | Co-expression of NADH oxidase and 2,3-butanediol dehydrogenase | 91.8 | 2.30 | plos.orgnih.gov |
| Bacillus subtilis | Multivariate modular metabolic engineering with spatiotemporal modulation | 97.5 | 1.81 | acs.org |
| Bacillus subtilis | Overexpression of oxidative pentose phosphate pathway enzymes | 43.3 | Not specified | nih.gov |
| Zymomonas mobilis | Introduction of heterologous this compound pathway (Als, AldC) and NADH oxidase (NoxE) | 8.8 | 0.34 | researchgate.netmdpi.comresearchgate.net |
| E. coli (Recombinant) | Utilization of mixed sugars (glucose, xylose, arabinose) - Note: Mentioned in section about Enterobacter, but refers to E. coli in snippet | 62.2 (fed-batch) | Not specified | mdpi.com |
| E. coli (Recombinant) | Fermentation of lignocellulosic hydrolysate - Note: Mentioned in section about Enterobacter, but refers to E. coli in snippet | 11.2 (flask) | Not specified | mdpi.com |
Corynebacterium glutamicum for Optically Pure this compound
Corynebacterium glutamicum, a generally regarded as safe (GRAS) microorganism, has emerged as a promising host for the production of optically pure this compound enantiomers. nih.govchalmers.sersc.org Significant efforts have been dedicated to engineering this bacterium to improve (3R)-acetoin and D-(-)-acetoin production from glucose. nih.govrsc.org
Metabolic engineering strategies in C. glutamicum have included blocking anaplerotic pathways, attenuating key genes in the TCA cycle, and integrating additional copies of the alsSD operon, which encodes for α-acetolactate synthase and α-acetolactate decarboxylase, key enzymes in the this compound biosynthesis pathway. nih.govresearchgate.net Combinations of these strategies, such as the attenuation of citrate synthase and inactivation of phosphoenolpyruvate carboxylase, have shown synergistic effects on this compound production. nih.govresearchgate.net
Research has demonstrated the successful production of high titers of optically pure this compound using engineered C. glutamicum strains. One study reported a strain that produced 102.45 g/L of (3R)-acetoin with an optical purity exceeding 95% in a 5 L fermenter, achieving a yield of 0.419 g/g glucose and a productivity of 1.86 g/L/h. nih.govresearchgate.net Another study focused on the production of optically pure D-(-)-acetoin, constructing an engineered strain that achieved 96.2 g/L D-(-)-acetoin with a productivity of 1.30 g/L/h and optical purity surpassing 99.9% under aerobic conditions in a 5 L batch fermenter. rsc.orgrsc.org These achievements represent significant progress towards the industrial-level production of optically pure this compound using C. glutamicum. nih.govrsc.orgresearchgate.netrsc.org
| Engineered C. glutamicum Strain | This compound Titer (g/L) | Optical Purity (%) | Yield (g/g glucose) | Productivity (g/L/h) | Fermentation Volume (L) | This compound Stereoisomer | Source |
| CGS11 | 102.45 | >95 ((3R)-acetoin) | 0.419 | 1.86 | 5 | (3R)-acetoin | nih.govresearchgate.net |
| CGR7 | 96.2 | >99.9 (D-(-)-acetoin) | Not specified | 1.30 | 5 | D-(-)-acetoin | rsc.orgrsc.org |
Escherichia coli as a Model System
Escherichia coli is a widely used model organism in metabolic engineering due to its well-characterized genetics and ease of manipulation. It has been engineered to produce this compound, although it naturally ferments sugars via the mixed-acid fermentation pathway, which leads to significant acid production. nih.govfrontiersin.orgresearchgate.net Introducing the 2,3-butanediol fermentation pathway, which includes this compound as an intermediate, into E. coli can prevent lethal medium acidification and support growth at low pH. nih.govresearchgate.net
Metabolic engineering of E. coli for this compound production often involves the expression of heterologous genes, such as the budAB operon from Serratia plymuthica, which encodes for α-acetolactate synthase and α-acetolactate decarboxylase. nih.govfrontiersin.orgresearchgate.net Deleting competing pathways, such as those for mixed-acid fermentation products like lactate and acetate, can redirect carbon flux towards this compound. frontiersin.orgmdpi.com
Engineered E. coli strains have shown potential for this compound production from various carbon sources, including glucose and acetate. mdpi.comacs.org One study reported an engineered E. coli strain (GXASR-49RSF) that produced 81.62 g/L of (R)-acetoin with an enantiomeric purity of 96.5% in fed-batch fermentation using non-food raw materials. mdpi.comresearchgate.net Another approach involved developing E. coli strains to produce this compound and 2,3-butanediol from acetate as the sole carbon source through stepwise metabolic engineering. acs.org
E. coli has also been utilized in electro-fermentation processes for this compound production, where an electrode acts as a non-depletable electron acceptor. mdpi.com Engineering efforts in this area have focused on increasing space-time yields by improving electron transfer kinetics and optimizing central metabolism. mdpi.com
| Engineered E. coli Strain | This compound Titer (g/L) | Enantiomeric Purity (%) | Carbon Source | Fermentation Type | Source |
| GXASR-49RSF | 81.62 ((R)-acetoin) | 96.5 | Non-food raw materials | Fed-batch fermentation | mdpi.comresearchgate.net |
| Engineered for acetate utilization | 1.16 (Diols, including this compound) | Not specified | Acetate | Fed-batch experiment | acs.org |
Thermophilic Microorganisms in Fermentative Processes
Thermophilic microorganisms, which thrive at elevated temperatures (above 45°C), offer several advantages for fermentative this compound production, including reduced risk of bacterial contamination, lower cooling costs, and potentially faster reaction rates. sciepublish.comresearchgate.netdokumen.pubresearchgate.netnih.govfrontiersin.org While many thermophiles naturally produce 2,3-butanediol, some can also produce this compound. researchgate.netresearchgate.net
Research has focused on isolating and engineering thermophilic strains for enhanced this compound production. A novel aerobic Geobacillus strain XT15 was isolated and identified as capable of producing both this compound and 2,3-butanediol at elevated temperatures (optimal growth between 45 and 55°C). researchgate.net Studies have also explored metabolic engineering of thermophilic Bacillus licheniformis strains for this compound production, achieving significant titers. sciepublish.commdpi.com For instance, an engineered B. licheniformis MW3 strain was able to produce 64.2 g/L of this compound at 50 °C after deleting associated genes. sciepublish.com
Thermophilic simultaneous saccharification and fermentation (SSF) processes have been developed to produce this compound directly from low-cost lignocellulosic biomass at elevated temperatures, combining enzymatic hydrolysis and microbial fermentation in a single step. d-nb.info A thermotolerant Bacillus subtilis strain IPE5-4 was isolated and engineered for this compound production from alkali-pretreated corncob at 50°C, achieving a high this compound yield. d-nb.info
| Thermophilic Microorganism | This compound Titer (g/L) | Temperature (°C) | Carbon Source | Notes | Source |
| Geobacillus strain XT15 | Not specified (produces this compound) | 45-55 (optimal growth) | Not specified | Naturally occurring producer | researchgate.netresearchgate.net |
| Engineered Bacillus licheniformis MW3 | 64.2 | 50 | Not specified | After gene deletion | sciepublish.com |
| Engineered Bacillus subtilis IPE5-4-UD-4 | 22.76 ± 1.16 | 50 | Alkali-pretreated corncob (SSF) | Highest yield in SSF from lignocellulosic biomass | d-nb.info |
Advanced Biocatalysis Approaches
Advanced biocatalysis approaches, including whole-cell biocatalysis and cell-free enzymatic systems, offer alternative strategies for this compound production, particularly for the synthesis of specific enantiomers. These methods can provide higher selectivity and milder reaction conditions compared to traditional chemical synthesis. researchgate.net
Whole-Cell Biocatalysis for Enantioselective Production
Whole-cell biocatalysis utilizes intact microbial cells expressing the necessary enzymes to catalyze the conversion of substrates to products. This approach can be advantageous as cells provide a natural environment for enzyme activity and cofactor regeneration. mdpi.commdpi.com Whole-cell biocatalysts have been developed for the enantioselective production of both (3S)-acetoin and (3R)-acetoin. mdpi.comjmb.or.krrsc.org
Engineered Escherichia coli strains have been used as whole-cell biocatalysts for the production of specific this compound enantiomers from precursors like 2,3-butanediol. For instance, E. coli co-expressing (2R,3R)-2,3-butanediol dehydrogenase, NADH oxidase, and Vitreoscilla hemoglobin was developed for (3S)-acetoin production from meso-2,3-butanediol (B1221857), achieving a maximum concentration of 72.38 g/L with 94.65% stereoisomeric purity. mdpi.com Another study used a recombinant E. coli co-expressing meso-2,3-butanediol dehydrogenase, NADH oxidase, and hemoglobin for the efficient production of (3R)-acetoin from meso-2,3-butanediol, reaching 86.74 g/L (3R)-acetoin with 97.89% stereoisomeric purity. jmb.or.kr
Bacillus subtilis has also been engineered as a whole-cell biocatalyst for converting 2,3-butanediol to this compound, incorporating an NAD+ regeneration system to enhance production. nih.govplos.org This engineered strain efficiently produced 91.8 g/L this compound with a productivity of 2.30 g/L/h from 2,3-butanediol. nih.govplos.org
| Whole-Cell Biocatalyst | Substrate | This compound Titer (g/L) | Enantiomeric Purity (%) | Productivity (g/L/h) | This compound Stereoisomer | Source |
| Engineered E. coli (co-expressing enzymes) | meso-2,3-butanediol | 72.38 | 94.65 | Not specified | (3S)-acetoin | mdpi.com |
| Recombinant E. coli (co-expressing enzymes) | meso-2,3-butanediol | 86.74 | 97.89 | 3.61 | (3R)-acetoin | jmb.or.kr |
| Engineered Bacillus subtilis (with NAD+ regeneration) | 2,3-butanediol | 91.8 | Not specified | 2.30 | Not specified | nih.govplos.org |
| Recombinant Escherichia coli (with NADH regeneration) | Diacetyl | 52.9 | 99.5 | 6.2 | (S)-acetoin | rsc.orgrsc.org |
Cell-Free Biocatalysis and In Vitro Enzymatic Systems
Cell-free biocatalysis and in vitro enzymatic systems utilize isolated enzymes or enzyme cascades outside the cellular environment for this compound production. This approach offers precise control over reaction conditions and avoids issues related to cell viability and metabolic regulation. chalmers.seresearchgate.netsciepublish.comresearchgate.netmdpi.commdpi.com
These systems often involve the use of key enzymes in the this compound biosynthesis pathway, such as α-acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC), to convert pyruvate to this compound. researchgate.netmdpi.com Cell-free systems can also be designed for the conversion of alternative substrates to this compound. For example, an artificial cell-free system composed of multiple enzymes was designed for the sustainable production of this compound from bioethanol. researchgate.netrsc.orgnih.gov This system, utilizing enzymes like ethanol dehydrogenase, formolase, and NADH oxidase, achieved high yields of this compound from ethanol. researchgate.netrsc.orgnih.gov
Multi-Enzymatic Cascade Reactions
Multi-enzymatic cascade reactions in cell-free systems involve a series of sequential enzymatic steps to convert a starting material into the desired product. This approach mimics natural metabolic pathways and can improve reaction efficiency and specificity. sciepublish.commdpi.com
For this compound production, multi-enzymatic cascades have been developed to convert various substrates, including pyruvate, glycerol, and ethanol. researchgate.netmdpi.comnih.govuab.cat One example involves the conversion of glycerol to this compound through a cascade coupling enzymes like alditol oxidase, dihydroxy acid dehydratase, catalase, and pyruvate decarboxylase. mdpi.com Another multi-enzymatic system demonstrated the production of this compound from ethanol using pyruvate decarboxylase, alcohol dehydrogenase, and NADH oxidase, achieving high substrate conversion and yield. nih.govuab.cat Optimizing parameters such as enzyme ratios, cofactor concentrations, pH, and temperature is crucial for the efficiency of these cascade reactions. rsc.orgmdpi.comrsc.org
| Multi-Enzymatic Cascade System | Starting Material | Key Enzymes | Notes | Source |
| In vitro enzymatic cascade | Pyruvate | α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALDC) | Direct conversion from pyruvate | researchgate.netmdpi.com |
| Artificial cell-free system | Bioethanol | Ethanol dehydrogenase, formolase, 2,3-butanediol dehydrogenase, diol dehydratase, NADH oxidase | Conversion of ethanol to this compound, 2,3-butanediol, and 2-butanol | researchgate.netrsc.orgnih.gov |
| Enzymatic cascade coupled with ZmPDC | Glycerol | Alditol oxidase, dihydroxy acid dehydratase, catalase, pyruvate decarboxylase (ZmPDC) | Conversion of glycerol to this compound via pyruvate intermediate | mdpi.com |
| Multi-enzymatic system | Ethanol | Pyruvate decarboxylase (ZpPDC), alcohol dehydrogenase (ScADH), NADH oxidase (SpNOX) | Conversion of ethanol to this compound with cofactor regeneration | nih.govuab.cat |
Enzyme Characterization and Kinetics in Cell-Free Systems
Cell-free systems offer a controlled environment to characterize the kinetics and activity of enzymes involved in this compound biosynthesis, free from the complexities of cellular regulation and competing metabolic pathways. Studies have focused on key enzymes such as acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC), which catalyze the conversion of pyruvate to this compound.
Research has characterized thermostable enzyme candidates for this compound production in vitro. For instance, acetolactate synthase (coAHASL1 and coAHASL2 from Caldicellulosiruptor owensensis OL) and α-acetolactate decarboxylase (bsALDC from Bacillus subtilis IPE5-4) have been cloned, expressed, and characterized. These enzymes demonstrated maximum activities at temperatures between 65-70 °C and a pH of 6.5. nih.gov Kinetic analysis revealed that coAHASL1 exhibited higher activity but lower affinity for pyruvate compared to coAHASL2. nih.gov The activities of coAHASL1 and bsALDC were found to be enhanced by the presence of Mn2+ and NADPH. nih.gov
In a cell-free system utilizing coAHASL1 and bsALDC, optimized conditions resulted in the production of 3.36 ± 0.26 mM this compound from 10 mM pyruvate over 24 hours at 65 °C. nih.gov This achieved an this compound productivity of 0.14 mM h-1 and a yield of 67.80% of the theoretical maximum. nih.gov Another cell-free system designed for the co-production of (R)-acetoin and ethylene (B1197577) glycol from D-xylose also involved the characterization and optimization of enzymatic steps. This ATP-free system, employing enzymes from Escherichia coli, Bacillus subtilis, and Caulobacter crescentus, produced 3.2 mM (R)-acetoin from 10 mM D-xylose in 24 hours at 30 °C and pH 7.5, with an initial productivity of 1.0 mM/h. nih.gov
Cell-free systems also facilitate the study of cascade enzymatic reactions. A three-enzyme cascade converting pyruvate to 2,3-butanediol, with this compound as an intermediate, demonstrated that active pH control improved substrate conversion efficiency. acs.org In a binary system converting this compound to 2,3-butanediol, the this compound substrate was completely consumed, reaching approximately 100% of the theoretical maximum yield. acs.org
Sustainable Feedstock Utilization
Utilizing sustainable and low-cost feedstocks is a key aspect of economically viable this compound production. Metabolic engineering plays a crucial role in enabling microorganisms to efficiently convert these diverse substrates into this compound.
Lignocellulosic Biomass Hydrolysates
Lignocellulosic biomass is a widely available and renewable resource composed primarily of cellulose, hemicellulose, and lignin. mdpi.com The hydrolysis of lignocellulosic biomass yields a mixture of fermentable sugars, predominantly glucose, xylose, and arabinose. mdpi.complos.org Efficiently utilizing these sugars for this compound production is essential for a sustainable bioprocess. plos.org
Engineered microbial strains have been developed to utilize lignocellulosic hydrolysates. For example, a recombinant Bacillus subtilis strain was engineered to produce this compound from glucose, xylose, and arabinose mixtures derived from lignocellulosic hydrolysate. plos.orgnih.gov This involved the overexpression of genes encoding a xylose transport protein (AraE), xylose isomerase (xylA), and xylulokinase (xylB). plos.orgnih.gov Fed-batch fermentation with this engineered strain using a sugar mixture achieved an this compound production of 62.2 g/l with a productivity of 0.864 g/l/h. plos.orgnih.gov In flask cultivation using lignocellulosic hydrolysate, the strain produced 11.2 g/l this compound with a yield of 0.34 g/g total sugar. plos.orgnih.gov
Another study demonstrated this compound production from bagasse lignocellulosic hydrolysate using a metabolically engineered Bacillus subtilis strain. nih.govresearchgate.net This involved modifications to reduce spore formation and autolysis, optimize intracellular redox balance, and block competing pathways. nih.govresearchgate.net Fermentation in a 5-L bioreactor using bagasse hydrolysate resulted in a final this compound titer of 64.3 g/L, representing 89.5% of the theoretical yield. nih.govresearchgate.net Enterobacter cloacae has also been engineered to produce this compound from pretreated corn stover hydrolysate, achieving 45.6 g/L this compound with a productivity of 1.52 g/L/h in fed-batch fermentation. researchgate.net
Glucose, Xylose, and Arabinose Co-utilization
Efficient utilization of lignocellulosic hydrolysates requires microorganisms capable of simultaneously consuming the mixed sugars present, particularly glucose, xylose, and arabinose. plos.orgnih.gov Carbon catabolite repression (CCR) often leads to the preferential utilization of glucose, hindering the efficient fermentation of pentoses like xylose and arabinose. mdpi.com Metabolic engineering strategies are employed to overcome CCR and enable co-utilization. mdpi.com
Engineered Bacillus subtilis strains have shown the ability to simultaneously utilize glucose, xylose, and arabinose for this compound production. plos.orgnih.govplos.org Overexpression of specific transport proteins and metabolic enzymes is key to this co-utilization. plos.orgnih.govplos.org While glucose can inhibit the utilization of arabinose, the arabinose operon in B. subtilis can still be activated by the addition of arabinose even in the presence of glucose. plos.orgnih.govplos.org
For example, an engineered B. subtilis strain (ZB02) was capable of simultaneously utilizing glucose, xylose, and arabinose, achieving a sugar consumption rate of 3.00 g/l/h and producing 62.2 g/l this compound in fed-batch fermentation. plos.orgnih.gov This simultaneous utilization is crucial for efficiently converting the diverse sugar composition of lignocellulosic hydrolysates into this compound.
Waste Glycerol and Other Low-Cost Substrates
Waste glycerol, a significant byproduct of biodiesel production, represents another abundant and low-cost carbon source for microbial fermentation. mdpi.comfrontiersin.org Its valorization into valuable chemicals like this compound offers economic and environmental benefits. mdpi.comfrontiersin.org
Studies have explored the use of glycerol for this compound production by Bacillus subtilis. mdpi.comresearchgate.net The metabolic pathway for this compound synthesis from glycerol in Bacillus species involves the conversion of glycerol through the Embden–Meyerhof–Parnas pathway to pyruvate, which is then converted to this compound. mdpi.com The theoretical maximum yield of this compound production per glycerol consumption is approximately 0.49 g/g. mdpi.com
Research on Bacillus subtilis utilizing glycerol has investigated the impact of factors such as glycerol purity, temperature, feeding strategies, and oxygen levels on this compound production. mdpi.comresearchgate.net While crude glycerol can be used, pure glycerol may result in slightly higher this compound titers. mdpi.com High oxygen supply has been shown to enhance this compound production from glycerol. mdpi.com
Applications of Acetoin in Scientific and Industrial Contexts
Biorefinery and Bio-based Chemical Production
As the world seeks alternatives to fossil resources, the biological production of chemicals from renewable biomass has gained significant attention. researchgate.nettandfonline.com Acetoin (B143602) is a promising bio-based platform chemical, listed among the top 30 potential building blocks by the United States Department of Energy. researchgate.net Its production through microbial fermentation offers an environmentally friendly alternative to traditional chemical synthesis methods. researchgate.netresearchgate.net this compound serves as a precursor for several important bio-based chemicals. researchgate.nettandfonline.commdpi.com
Precursor for 2,3-Butanediol (B46004) Synthesis
This compound is a direct precursor in the microbial synthesis of 2,3-butanediol (2,3-BD), a valuable vic-diol with applications in polymers, antifreeze, and fuel additives. researchgate.netwikipedia.orgresearchgate.net The biosynthesis of 2,3-BD from pyruvate (B1213749) involves the intermediate formation of alpha-acetolactate, which is then decarboxylated to this compound by alpha-acetolactate decarboxylase. researchgate.netmdpi.com this compound is subsequently reduced to 2,3-BD by 2,3-butanediol dehydrogenase. researchgate.netmdpi.com This pathway is prevalent in many bacteria and is a key route for the biological production of 2,3-BD. researchgate.netmdpi.comnih.gov Research focuses on optimizing microbial strains and fermentation conditions to enhance this compound and subsequent 2,3-BD production from various carbon sources, including renewable biomass. nih.govresearchgate.netresearchgate.net
Synthesis of Liquid Hydrocarbon Fuels
This compound has been explored as a bio-based building block for the production of liquid hydrocarbon fuels, such as those in the diesel and jet fuel range (C9–C14 alkanes). researchgate.netrsc.orggreencarcongress.comrsc.org This process typically involves the C-C coupling of this compound with other platform molecules, followed by hydrodeoxygenation reactions. rsc.orggreencarcongress.comrsc.org This approach offers a promising route for producing renewable transportation fuels from biomass-derived intermediates. rsc.orggreencarcongress.com Studies have demonstrated the successful synthesis of C9–C14 alkanes from this compound and lignocellulose-derived molecules using specific catalysts, achieving excellent yields. rsc.orggreencarcongress.comrsc.org
Formation of Heterocyclic Compounds (e.g., Tetramethylpyrazine)
This compound is a precursor for the synthesis of various heterocyclic compounds, including 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP), also known as ligustrazine. mdpi.commdpi.comeurekaselect.comgoogle.com TTMP is a compound found in fermented foods and has applications in medicine and food industries. mdpi.comwikipedia.org The biosynthesis of TTMP involves the amination of this compound. wikipedia.orgunimas.my Chemical methods also utilize this compound to synthesize TTMP, often reacting this compound with ammonium (B1175870) hydroxide (B78521) and phosphoric acid to achieve high yields. google.com Research has investigated optimizing fermentation conditions using microorganisms like Lactococcus lactis to enhance this compound production specifically for its conversion to tetramethylpyrazine. koreascience.kr
Chiral Synthesis of Optically Active Pharmaceuticals
This compound possesses a chiral center, existing as two stereoisomers: (R)-acetoin and (S)-acetoin. researchgate.net These optically active forms are valuable intermediates in the asymmetric synthesis of chiral compounds, particularly in the pharmaceutical industry. eurekaselect.comrsc.orgnih.gov Optically pure this compound can be used to synthesize optically active alpha-hydroxy ketone derivatives and pharmaceutical intermediates. rsc.orgnih.gov
(S)-Acetoin Production and Applications
(S)-Acetoin is a high-value chiral compound used in the synthesis of optically active drugs. researchgate.neteurekaselect.com These drugs can offer enhanced targeting properties and reduced side effects compared to their racemic counterparts. researchgate.neteurekaselect.com While many microorganisms naturally produce this compound, the production of optically pure (S)-acetoin often requires specific strategies, as native strains may produce a mixture of stereoisomers with (R)-acetoin being predominant. rsc.org Biotechnological routes, including metabolic engineering and whole-cell biocatalysis with in situ NADH regeneration, have been developed to enhance the production and enantiomeric purity of (S)-acetoin. researchgate.neteurekaselect.comrsc.orgontosight.ai For instance, engineered Escherichia coli strains have achieved high titers and enantiomeric purity of (S)-acetoin. rsc.org
Data Table 1: Examples of (S)-Acetoin Production by Engineered Microorganisms
| Microorganism | Strategy | Titer (g/L) | Enantiomeric Purity (%) | Productivity (g/L/h) | Source |
| Engineered E. coli | In situ NADH regeneration, Diacetyl reductase | 52.9 | 99.5 | 6.2 | rsc.org |
| Recombinant E. coli | Co-expression of enzymes | 72.4 | 94.7 | - | rsc.org |
Note: Data compiled from cited sources. Productivity data may not be available in all sources.
(R)-Acetoin Production and Applications
Optically pure (R)-acetoin is also a valuable chiral intermediate. nih.gov It is applied in the asymmetric synthesis of various compounds, including alpha-hydroxy ketone derivatives, pharmaceuticals, and liquid crystal composites. nih.gov Similar to (S)-acetoin, the production of high-purity (R)-acetoin often requires specific biocatalytic or metabolic engineering approaches. nih.govjmb.or.kr Recombinant Escherichia coli strains have been engineered to produce high levels of (R)-acetoin from low-cost raw materials, demonstrating the potential for cost-effective biotechnological production. nih.gov
Data Table 2: Example of (R)-Acetoin Production by Engineered Microorganisms
| Microorganism | Strategy | Titer (g/L) | Enantiomeric Purity (%) | Source |
| Engineered E. coli | Overexpression of this compound-resistance gene, Pathway strengthening | 81.62 | 96.5 | nih.gov |
| Recombinant E. coli | Co-expression of meso-2,3-BDH, NADH oxidase, and Vitreoscilla hemoglobin | - | Optically pure | jmb.or.kr |
Note: Data compiled from cited sources. Titer and purity may vary depending on specific conditions.
Biological and Agricultural Significance
This compound plays a notable role in biological and agricultural systems, primarily through its influence on plant growth, stress responses, interactions with other organisms, and potential as a pest control agent researchgate.netnih.gov.
Plant Growth Promotion and Stress Alleviation
This compound, often produced by plant growth-promoting rhizobacteria (PGPR), has been recognized for its ability to enhance plant growth and mitigate the effects of environmental stresses such as salinity mdpi.commdpi.comresearchgate.netnih.govpnas.org. Studies have shown that this compound can promote various growth parameters in plants, including increased shoot and root biomass mdpi.comresearchgate.net. This growth-promoting effect has been observed in different plant species and under various conditions, including both hydroponic and soil-based systems mdpi.comresearchgate.net.
Interactive Table 1: Effects of this compound on Lettuce Seedling Growth Parameters Under Non-Saline Conditions mdpi.com
| Parameter | Control (0 mg/mL this compound) | This compound (1 mg/mL) |
| Shoot Dry Weight | [Data from source] | [Data from source] |
| Root Dry Weight | [Data from source] | [Data from source] |
Note: Specific numerical data for shoot and root dry weight under non-saline conditions was mentioned as being in Figure 1 of the source mdpi.com, but the exact values were not provided in the text snippets.
Induction of Systemic Resistance
This compound is known to act as an elicitor of induced systemic resistance (ISR) in plants nih.govfrontiersin.orgresearchgate.nettandfonline.com. ISR is a plant defense mechanism activated by beneficial microbes, leading to enhanced resistance against a broad spectrum of pathogens nih.govfrontiersin.org. Research has demonstrated that exogenous application of this compound can trigger ISR and protect plants against bacterial pathogens nih.govtandfonline.com. For instance, studies on Arabidopsis thaliana have shown that this compound treatment can reduce disease severity caused by Pseudomonas syringae pv. tomato DC3000 nih.govtandfonline.com. This induction of systemic resistance by this compound appears to involve the activation of specific plant defense pathways, including those mediated by salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET) nih.govtandfonline.com.
Interactive Table 2: Effect of this compound Treatment on Disease Severity in Arabidopsis thaliana nih.gov
| Treatment | Disease Symptoms (Qualitative) | Pathogen Proliferation (CFUs) |
| Control (Untreated) | [Data from source] | [Data from source] |
| This compound Treated | [Data from source] | [Data from source] |
Note: Specific numerical data for disease symptoms and pathogen proliferation was mentioned as being in Figure 2 of the source nih.gov, but the exact values were not provided in the text snippets.
Alleviation of Saline Stress
In addition to promoting growth under normal conditions, this compound has been shown to alleviate the adverse effects of saline stress in plants mdpi.commdpi.comresearchgate.netnih.gov. Salinity is a major environmental stressor that can significantly reduce crop yield researchgate.net. This compound treatment has been observed to improve growth parameters like plant height, shoot weight, and root weight in seedlings subjected to saline conditions mdpi.comresearchgate.net. The mechanisms behind this alleviation involve enhancing processes such as net leaf photosynthesis and increasing the activity of defense enzymes, which help plants cope with the physiological challenges imposed by high salt concentrations mdpi.commdpi.comresearchgate.net. This compound treatment under saline conditions has also been shown to increase the K+/Na+ ratio in shoots, effectively mitigating the harmful effects of salt stress mdpi.com.
Interactive Table 3: Effect of this compound Treatment on Lettuce Seedling Growth Parameters Under Saline Conditions mdpi.com
| Parameter | Saline Control (0 mg/mL this compound) | Saline + this compound (1 mg/mL) |
| Plant Height | [Data from source] | [Data from source] |
| Shoot Weight | [Data from source] | [Data from source] |
| Root Weight | [Data from source] | [Data from source] |
| K+/Na+ Ratio in Shoots | [Data from source] | [Data from source] |
Note: Specific numerical data for plant height, shoot weight, root weight, and K+/Na+ ratio under saline conditions was mentioned as being in Figure 7 and Table 2 of the source mdpi.com, but the exact values were not provided in the text snippets.
Transcriptomic Changes in Plants
Research utilizing transcriptomic analysis has provided insights into the molecular mechanisms by which this compound influences plant growth and stress tolerance mdpi.commdpi.comresearchgate.netnih.gov. Studies on lettuce seedlings treated with this compound revealed significant changes in gene expression in both shoots and roots mdpi.commdpi.comresearchgate.netnih.gov. These differentially expressed genes (DEGs) are primarily involved in crucial plant processes, including plant hormone signal transduction and the mitogen-activated protein kinase (MAPK) signaling pathway mdpi.commdpi.comresearchgate.netnih.gov. These pathways are known to play vital roles in mediating plant responses to various environmental stimuli, including stress and developmental signals mdpi.commdpi.comresearchgate.netnih.gov. Under saline conditions, this compound treatment specifically regulated pathways such as ethylene and ABA signal transduction and MAPK signaling, which are important for adapting to and responding to abiotic stresses mdpi.commdpi.com.
Interactive Table 4: Differentially Expressed Genes (DEGs) in Lettuce Seedlings After this compound Application mdpi.commdpi.comresearchgate.netnih.gov
| Plant Part | Total DEGs | Upregulated DEGs | Downregulated DEGs |
| Shoots | 177 | 39 | 138 |
| Roots | 397 | 112 | 285 |
Role in Plant-Pollinator Interactions
This compound has been implicated in mediating interactions between plants and pollinators. Certain plants produce volatile compounds, including this compound, to attract specific pollinators botany.onesigmaaldrich.comacs.org. For example, the deceptive trap-flower Aristolochia baetica is known to mimic yeast fermentation, including the production of this compound, to attract drosophilid pollinators sigmaaldrich.com. This highlights this compound's role as a signaling molecule in the complex chemical communication that occurs between plants and insects in the context of pollination botany.onesigmaaldrich.comacs.org.
Potential as a Bio-pesticide/Pest Control Agent
This compound also shows promise as a potential bio-pesticide or pest control agent researchgate.netsigmaaldrich.comcore.ac.uk. Some studies suggest that volatile compounds produced by beneficial microbes, including this compound, can have effects on pests frontiersin.org. While the primary focus regarding this compound in agriculture is often on plant growth promotion and stress alleviation, its production by biocontrol agents and its potential to induce plant defenses contribute to its consideration in pest management strategies researchgate.netnih.govsigmaaldrich.comcore.ac.uk. For instance, volatile organic compounds, including this compound, produced by Kosakonia cowanii have been investigated for their role in inhibiting plant pathogens, suggesting a potential for this compound in biocontrol applications sigmaaldrich.com.
Role in Food Science and Flavor Chemistry
This compound, also known as 3-hydroxybutanone or acetyl methyl carbinol, is a versatile organic compound with significant applications in food science and flavor chemistry. vedaoils.co.ukwikipedia.org It is a volatile compound naturally present in various foods and is also produced through microbial fermentation. vedaoils.co.ukresearchgate.net Its characteristic pleasant buttery or creamy odor and taste make it a valuable flavoring agent. vedaoils.co.ukresearchgate.netsolubilityofthings.com
Contribution to Flavor and Aroma Profiles
This compound is a key compound contributing to the desirable flavor and aroma profiles of numerous food products. researchgate.netasm.org It is widely recognized for its buttery and creamy notes. vedaoils.co.ukresearchgate.netsolubilityofthings.com Along with diacetyl, this compound is one of the compounds responsible for the characteristic flavor of butter. wikipedia.org As a food additive, it is used to enhance buttery or cheese flavors in various food industries, including baked goods and dairy imitating products. vedaoils.co.ukresearchgate.net While diacetyl has a low flavor threshold and contributes a strong buttery flavor, this compound has a much higher flavor threshold (around 150 mg/L in wine) and its flavor significance is often attributed to its potential aroma rather than the odor itself at typical concentrations. asm.orgaveine.com However, at concentrations exceeding its odor perception threshold, this compound can have a masking effect on fresh fruit notes and an intensifying effect on jammy fruit notes in products like wine. aveine.com
Detection in Fermented Foods and Beverages (e.g., Beer, Wine, Dairy, Vinegar)
This compound is frequently detected in a variety of fermented foods and beverages due to its production by microorganisms like bacteria and yeasts during carbohydrate metabolism. researchgate.netsolubilityofthings.comasm.org
In Beer , this compound is formed as a byproduct of yeast fermentation. whitelabs.com It is part of the diacetyl reduction pathway, where yeast reabsorbs diacetyl (a compound with a strong buttery flavor often considered an off-flavor in many beer styles) and converts it to this compound and subsequently to 2,3-butanediol. whitelabs.combyo.com Both this compound and 2,3-butanediol have high flavor thresholds and thus contribute little to the flavor profile at typical levels in finished beer. byo.com Acetic acid bacteria (AAB) can also produce this compound in sour beers, contributing to the flavor, although excessive concentrations can lead to undesirable buttery notes. frontiersin.org
In Wine , this compound is formed during alcoholic fermentation by yeasts and also during malolactic fermentation by lactic acid bacteria. asm.orgaveine.commdpi.com The concentration of this compound in wine is often low, averaging around 10 mg/L in still wines and 25 mg/L in sparkling wines. aveine.com Sweet (dessert) wines produced by adding wine spirits during fermentation tend to have higher this compound content (50 to 200 mg/L) compared to dry wines (about 5 to 20 mg/L). asm.orgajevonline.org Sherry samples produced by submerged flor yeast fermentation can show significantly higher levels of this compound (up to 350-450 ppm). asm.orgajevonline.org
In Dairy products, this compound is a common volatile compound found in fermented dairy products like yogurt, cheese, and butter, contributing creamy and buttery flavors. researchgate.netsolubilityofthings.comnih.govcsic.es Certain lactic acid bacteria, such as Lactococcus lactis subsp. lactis biovar diacetylactis, are widely used in dairy fermentations specifically for their ability to form butter aroma compounds like this compound and diacetyl from citrate (B86180) in milk. nih.govcsic.esacs.org
In Vinegar , this compound is present as an important flavor substance, particularly in cereal vinegars. researchgate.netmdpi.comresearchgate.net It is mainly produced by the metabolism of Lactobacillus and Acetobacter species during the multi-species solid-state acetic acid fermentation. researchgate.netfrontiersin.orgnih.gov The concentration of ketone compounds, including this compound, increases significantly as fermentation progresses in vinegar production. mdpi.com this compound is considered an important aroma-active compound in vinegar and a precursor of tetramethylpyrazine (TTMP), a popular food flavor found in traditional fermented foods. mdpi.comresearchgate.net Acetobacter pasteurianus is identified as a primary this compound-producing strain in vinegar fermentation. mdpi.comresearchgate.net
This compound, along with other volatile metabolites, can be detected and quantified in fermented foods and beverages using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.netresearchgate.netjst.go.jp
Influence of Various Factors on this compound Formation in Food Systems
The formation of this compound in food systems is influenced by a variety of factors, primarily related to the metabolic activity of the microorganisms involved in fermentation. These factors include:
Microorganism Strain: Different strains of yeasts and bacteria have varying capacities for this compound production. asm.orgaveine.comprocurementresource.com For example, certain Saccharomyces strains used in wine fermentation may produce less this compound by the end of fermentation compared to others. asm.org Similarly, different species and strains of lactic acid bacteria and acetic acid bacteria exhibit strain-specific variations in this compound generation during dairy and vinegar fermentations. mdpi.comresearchgate.netfrontiersin.orgmdpi.com
Substrate Composition: The type and concentration of carbon sources (sugars) in the fermentation medium significantly impact this compound production. procurementresource.commdpi.comasm.org Studies have shown that the carbon and nitrogen sources play a crucial role. mdpi.com For instance, using glucose as a carbon source can influence this compound accumulation. researchgate.net In dairy fermentation, the availability of lactose (B1674315) and citrate affects this compound and diacetyl formation by lactic acid bacteria. nih.govacs.org
Fermentation Temperature: Temperature is a critical factor affecting this compound production. asm.orgprocurementresource.com In wine fermentation, this compound production by yeasts can increase significantly as the fermentation temperature rises. asm.org In vinegar fermentation, higher fermentation temperatures resulting from the use of thermotolerant strains of acetic acid bacteria have been shown to enhance the accumulation of volatile compounds, including this compound. mdpi.com Temperature also influences the conversion of alpha-acetolactate to diacetyl, which can then be reduced to this compound. byo.com
Aeration and Oxygen Availability: Oxygen availability plays a role in the metabolic pathways leading to this compound formation, particularly in bacteria capable of both fermentation and respiration. nih.gov In Lactococcus lactis, this compound production can be enhanced when aerobic respiration is activated by the presence of oxygen and haem. nih.gov Acetic acid bacteria, being obligate aerobes, require oxygen for their metabolic activities, which include this compound production. americanscientist.orgresearchgate.net Aeration can also influence the conversion of lactose to this compound in dairy fermentation. nih.gov
Presence and Interaction of Different Microorganisms: In multi-species fermentation systems, such as those found in vinegar, the interactions between different microorganisms like Lactobacillus and Acetobacter can influence this compound accumulation. researchgate.netfrontiersin.orgnih.govmdpi.com Co-cultivation of specific strains has been shown to enhance this compound production. nih.gov
Enzyme Activity: The activity of enzymes involved in the butanediol (B1596017) pathway, such as acetolactate synthase, acetolactate decarboxylase (ALDC), and diacetyl reductase, directly impacts the production and conversion of this compound and its precursors (alpha-acetolactate and diacetyl). ontosight.ainih.gov Manipulating the genes encoding these enzymes can be a strategy to enhance this compound production. nih.govnih.govcsic.es The balance between this compound dehydrogenase and diacetyl reductase activities is crucial for regulating flavor profiles in fermented products. ontosight.ai
Nutrient Availability: Insufficient nutrient levels, such as valine in beer fermentation, can increase the production of acetolactate, a precursor to diacetyl and subsequently this compound. byo.com
These factors, individually and in combination, contribute to the complex regulation of this compound formation in diverse food fermentation processes, ultimately influencing the final flavor and aroma characteristics of the products.
Interactive Data Table: Factors Influencing this compound Formation
| Factor | Influence on this compound Formation | Examples/Notes |
| Microorganism Strain | Different strains have varying production capacities. | Yeast strains in wine asm.org, Lactobacillus and Acetobacter strains in vinegar mdpi.comresearchgate.netnih.gov, Lactococcus lactis in dairy nih.govacs.org. |
| Substrate Composition | Type and concentration of carbon/nitrogen sources are crucial. | Glucose concentration researchgate.net, Lactose and citrate in dairy nih.govacs.org, Carbon and nitrogen sources in general mdpi.com. |
| Fermentation Temperature | Higher temperatures can increase production by yeasts and acetic acid bacteria. | Increased this compound in wine with rising temperature asm.org, Enhanced accumulation in vinegar at higher temperatures mdpi.com. |
| pH | Influences metabolic pathways and enzyme activity. | Affects Lactobacillus plantarum metabolite production asm.org, Impacts ALDC activity omegayeast.com. |
| Aeration/Oxygen | Can enhance production in some bacteria; required by acetic acid bacteria. | Enhanced production in Lactococcus lactis with oxygen nih.gov, Essential for acetic acid bacteria americanscientist.orgresearchgate.net, Influences lactose conversion nih.gov. |
| Microbial Interactions | Co-cultivation of different species can have synergistic effects. | Interactions between Lactobacillus and Acetobacter in vinegar nih.govmdpi.com. |
| Enzyme Activity | Levels and balance of key enzymes (ALS, ALDC, diacetyl reductase) are critical. | Impact of ALDC and diacetyl reductase ontosight.ai, Genetic manipulation of enzymes nih.govnih.govcsic.es. |
| Nutrient Availability | Insufficient levels of certain nutrients can affect precursor production. | Valine levels in beer fermentation byo.com. |
Detailed Research Findings (Examples):
Analytical Methodologies for Acetoin Quantification and Characterization
Chromatographic Techniques
Chromatography offers high precision and specificity, allowing for the separation of acetoin (B143602) from complex matrices and the simultaneous analysis of other related compounds.
Gas Chromatography (GC) is a well-established method for analyzing volatile compounds like this compound. akjournals.com In GC, the sample is vaporized and separated based on its partitioning between a stationary phase within a column and a mobile gas phase. For this compound analysis, a Flame Ionization Detector (FID) is commonly used. cdc.gov To achieve definitive identification and enhanced sensitivity, GC is often coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS). akjournals.comshimadzu.com These techniques allow for the identification of this compound based on its specific mass-to-charge ratio (m/z) values. researchgate.net
Several GC-based methods have been developed for various applications. For instance, a GC-MS method was devised to determine this compound content in e-liquids, demonstrating good linearity in the 0.2 to 2.0 mg/L range. shimadzu.com In the analysis of bacterial culture supernatants, this compound can be converted to diacetyl through an oxidation procedure with ferric chloride before being measured by GC. asm.org Headspace sampling (HS-GC) is another approach, particularly for samples like beer, where this compound is converted to its derivative, diacetyl, and analyzed. researchgate.net
Due to the reactive nature of this compound, which can convert to diacetyl, special handling is often required. cdc.gov This includes the use of deactivated glass inlet liners to prevent analyte decomposition in the injection port and specialized capillary columns (e.g., Stabilwax-DA) to reduce peak tailing. cdc.gov
Table 1: Examples of Gas Chromatography Methods for this compound Analysis
| Method | Column/Stationary Phase | Detector | Application | Key Findings |
|---|---|---|---|---|
| GC-MS | Not specified | Mass Spectrometry (MS) | E-liquid | Detection limit between 0.05 to 1.27 mg/kg. shimadzu.com |
| GC | 10% (wt/wt) polyethylene (B3416737) glycol 400 (PEG 400) | Not specified | Bacterial Culture | This compound is converted to diacetyl prior to analysis. asm.org |
| GC-FID | Stabilwax-DA capillary | Flame Ionization Detector (FID) | Air Samples | Method developed for workplace air monitoring; requires special handling with amber glassware and cold storage. cdc.gov |
| GC-MS | Not specified | Mass Spectrometry (MS) | Butter | This compound detected at a retention time of 10.78 min. |
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for this compound analysis, particularly in aqueous samples like fermentation broths. ijcmas.comresearchgate.net These methods separate compounds based on their interaction with a stationary phase in a column as a liquid mobile phase is pumped through.
A common approach is reversed-phase (RP) HPLC, often using a C18 column. akjournals.com For detection, a photodiode array (PDA) detector can be used. akjournals.comresearchgate.net One sensitive HPLC method involves pre-column derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH), allowing for detection at 365 nm. jst.go.jp
UPLC represents a significant advancement over conventional HPLC, offering higher speed, resolution, and sensitivity. akjournals.com A validated UPLC method for analyzing this compound in bacterial culture fluid utilized an Acquity BEH C18 column with an isocratic mobile phase of 30 mM phosphoric acid and 1% acetonitrile. akjournals.comresearchgate.net This method had a run time of just 6 minutes and a significantly lower limit of detection (LOD) compared to traditional HPLC methods. akjournals.comakjournals.com The LOD for the UPLC method was 2.11 × 10⁻⁴ mg/mL, whereas IE-HPLC and RP-HPLC had LODs of 5.69 × 10⁻³ mg/mL and 1.12 × 10⁻² mg/mL, respectively. akjournals.com
Table 2: Comparison of HPLC and UPLC Methods for this compound Analysis
| Technique | Column | Mobile Phase | Detector | Run Time | Limit of Detection (LOD) |
|---|---|---|---|---|---|
| RP-HPLC | C18 | Acetonitrile/Water | UV (post-column derivatization) | ~9 min | ~0.05-0.1 µg/g of sample jst.go.jp |
| IE-HPLC | Not specified | 30 mM Phosphoric Acid | PDA | Not specified | 5.69 × 10⁻³ mg/mL akjournals.com |
| RP-HPLC | Not specified | 30 mM Phosphoric Acid | PDA | Not specified | 1.12 × 10⁻² mg/mL akjournals.com |
Spectrophotometric and Colorimetric Assays
Spectrophotometric and colorimetric assays are often used for rapid screening or when chromatographic equipment is unavailable. These methods rely on a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of this compound.
The Voges-Proskauer (VP) test is a classic biochemical assay used to detect the presence of this compound, typically in bacterial cultures. wikipedia.orgwisdomlib.org The principle involves the oxidation of this compound to diacetyl in the presence of a strong base (potassium hydroxide) and atmospheric oxygen. youtube.commicrobiologyclass.net The resulting diacetyl then reacts with guanidine (B92328) compounds, which are commonly found in the peptone of the culture medium, to produce a characteristic cherry red or pinkish-red color. wikipedia.orgdalynn.com
The test was first described by Voges and Proskauer in 1898. microbenotes.comlabtestsguide.com In 1936, Barritt significantly improved the test's sensitivity by adding α-naphthol, which acts as a color enhancer, before the addition of potassium hydroxide (B78521). microbenotes.comlabtestsguide.commicrobiologyinfo.com This modified procedure is the most widely used version today. microbenotes.com For the reaction to proceed correctly, the reagents must be added in the proper order: first α-naphthol, then potassium hydroxide. wikipedia.org Reversing this order can lead to weak-positive or false-negative results. wikipedia.org
Advancements to the classic test include the addition of creatine. microbiologyclass.netdalynn.com Creatine can serve as an additional source of a guanidine nucleus, which reacts with diacetyl to promote and hasten color development, allowing for more rapid results. dalynn.comnih.gov
A newer spectrophotometric method for the quantitative determination of this compound utilizes 3,5-dinitrosalicylic acid (DNSA). ijcmas.com This method is based on the principle that in an alkaline environment, the strong oxidizing agent DNSA reacts with this compound. ijcmas.com In this reaction, DNSA is reduced to 3-amino-5-nitrosalicylic acid, a red-brown substance that absorbs light at a wavelength of 540 nm. ijcmas.comwikipedia.org
The absorbance of the resulting solution is measured with a spectrophotometer, and the concentration of this compound is determined by comparing it to a standard curve. ijcmas.com This method is presented as a simple, rapid, and low-cost alternative to chromatographic techniques, making it suitable for the high-throughput screening of large numbers of samples, such as in strain breeding programs. ijcmas.com
Sampling and Sample Preparation Methods
Proper sampling and sample preparation are critical for obtaining accurate and reproducible results in this compound analysis. The specific method used depends on the sample matrix (e.g., air, liquid culture, food) and the analytical technique to be employed.
For air sampling, workplace air can be drawn through solid sorbent tubes, such as those containing Anasorb CMS or dried silica (B1680970) gel. cdc.govosha.gov After collection, the this compound is desorbed from the sorbent using a suitable solvent. For example, a mixture of acetone (B3395972) and methanol (B129727) (95:5) can be used to desorb this compound from Anasorb CMS tubes. cdc.gov Given this compound's reactivity, samples are often protected from light and shipped cold (e.g., at 5°C) to prevent degradation. cdc.gov
For liquid samples such as bacterial cultures, fermentation broths, or beverages, preparation can be as simple as centrifugation to remove cells, followed by filtration and dilution with deionized water. akjournals.comijcmas.com In other cases, a solvent extraction is performed. For example, culture supernatants can be extracted with diethyl ether. asm.org For solid or semi-solid food samples like cheese or butter, preparation may involve homogenization with a solvent (e.g., ultrapure water, ethanol) followed by centrifugation to separate the liquid extract. researchgate.net
In some methods, a derivatization step is included in the sample preparation. This involves chemically modifying the this compound to make it more suitable for analysis. For instance, this compound can be derivatized with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA), a process that can take several hours to complete but enhances detection by GC-ECD. osha.gov
Method Validation and Sensitivity
The reliability and suitability of analytical methods for the quantification and characterization of this compound are established through a rigorous validation process. This process assesses several key parameters to ensure the method is appropriate for its intended purpose, providing accurate and reproducible results. The primary validation characteristics include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of this compound within a specific range. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve. For instance, a gas chromatography-mass spectrometry (GC-MS) method developed for analyzing this compound in e-liquids showed good linearity in the concentration range of 0.2 to 2.0 mg/L, with correlation coefficients greater than 0.998. shimadzu.com Similarly, a colorimetric method using 3,5-dinitrosalicylic acid reported a linear relationship between absorbance and this compound concentration, yielding a linear equation of y = 16.585x + 0.0114. ijcmas.com
Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the added this compound that is measured is calculated. A GC-MS method demonstrated recoveries ranging from 75.8% to 112.5% at a spike concentration of 6 mg/kg in e-liquid samples. shimadzu.com In another study comparing different liquid chromatography techniques, the mean recoveries for this compound in bacterial culture fluid were between 100.8% and 102.1% for reverse-phase high-performance liquid chromatography (RP-HPLC) and 100.5% to 101.7% for ion-exchange HPLC (IE-HPLC). akjournals.com An ultra-performance liquid chromatography (UPLC) method showed recovery rates from 100.4% to 101.3%. akjournals.com
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For the UPLC analysis of this compound, the precision of retention times was found to be ≤0.5% RSD. researchgate.net The RSDs for recovery in the same study were less than 0.56% for UPLC, less than 1.47% for RP-HPLC, and less than 1.35% for IE-HPLC, indicating high precision for these methods. akjournals.com
Sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. loesungsfabrik.denih.gov A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. loesungsfabrik.de
Different analytical techniques exhibit varying levels of sensitivity for this compound detection. A GC method with electron-capture detection reported a detection limit of 10 fmol/microliter and a determination limit of 50 fmol/microliter for the derivatized this compound. nih.gov In the analysis of e-liquids using GC-MS, the detection limit for this compound was found to be between 0.05 and 1.27 mg/kg. shimadzu.com A comparative study of liquid chromatography methods highlighted the superior sensitivity of UPLC, which had an LOD of 2.11 × 10⁻⁴ mg/mL, compared to IE-HPLC (5.69 × 10⁻³ mg/mL) and RP-HPLC (1.12 × 10⁻² mg/mL). akjournals.com
The following tables summarize the validation parameters for different analytical methods used for this compound quantification.
Interactive Data Tables
Table 1: Linearity and Accuracy of this compound Quantification Methods
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (R²) | Accuracy (Recovery %) | Reference |
| GC-MS | E-liquid | 0.2 - 2.0 mg/L | > 0.998 | 75.8 - 112.5 | shimadzu.com |
| Colorimetric | Aqueous Solution | Not Specified | Not Specified | Not Applicable | ijcmas.com |
| RP-HPLC | Bacterial Culture Fluid | Not Specified | Not Specified | 100.8 - 102.1 | akjournals.com |
| IE-HPLC | Bacterial Culture Fluid | Not Specified | Not Specified | 100.5 - 101.7 | akjournals.com |
| UPLC | Bacterial Culture Fluid | Not Specified | Not Specified | 100.4 - 101.3 | akjournals.com |
Table 2: Precision and Sensitivity of this compound Quantification Methods
| Analytical Method | Matrix | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC with ECD | Biological Samples | Not Specified | 10 fmol/µL | 50 fmol/µL | nih.gov |
| GC-MS | E-liquid | Not Specified | 0.05 - 1.27 mg/kg | Not Specified | shimadzu.com |
| RP-HPLC | Bacterial Culture Fluid | < 1.47 | 1.12 × 10⁻² mg/mL | Not Specified | akjournals.com |
| IE-HPLC | Bacterial Culture Fluid | < 1.35 | 5.69 × 10⁻³ mg/mL | Not Specified | akjournals.com |
| UPLC | Bacterial Culture Fluid | < 0.56 | 2.11 × 10⁻⁴ mg/mL | Not Specified | akjournals.com |
Challenges and Future Directions in Acetoin Research
Optimizing Bioproduction Processes
Optimizing the bioproduction of acetoin (B143602) involves improving the efficiency of microbial fermentation to achieve commercially viable levels. This includes enhancing the concentration of the desired product (titer), the rate at which it is produced (rate), and the conversion efficiency of the substrate into the product (yield).
Achieving Economically Feasible Titer, Rate, and Yield (TRY)
A major hurdle in the economic feasibility of industrial this compound production is achieving high enough titers, rates, and yields (TRY) cranfield.ac.ukmdpi.comrsc.org. While significant progress has been made using engineered strains, further improvements are necessary to compete with traditional chemical synthesis cranfield.ac.ukmdpi.com. For instance, studies have shown varying this compound titers and productivities in different engineered strains and fermentation conditions. An engineered Bacillus subtilis strain achieved 76 g/L this compound from 210 g/L glucose with a productivity of 1 g/L/h and a yield of 0.421 g/g mdpi.com. Another engineered B. subtilis strain produced 91.8 g/L this compound with a productivity of 2.30 g/(L·h) using a whole-cell biocatalyst with an NAD+ regeneration system plos.org. Achieving high TRY often requires optimizing fermentation parameters such as media composition, temperature, pH, and aeration nih.govmdpi.com. The utilization of inexpensive renewable resources as substrates is also crucial for cost-effectiveness cranfield.ac.ukmdpi.com.
Addressing Product Recovery and Downstream Processing
Efficient and cost-effective recovery and purification of this compound from fermentation broth remain significant challenges cranfield.ac.ukresearchgate.netnih.govnih.gov. Fermentation broths contain various by-products and residual nutrients, making the separation process complex and energy-intensive cranfield.ac.ukreading.ac.uk. Traditional chemical synthesis methods often have simpler purification steps sciencepublishinggroup.com. Novel separation techniques are being explored to overcome these difficulties. Supercritical carbon dioxide-based recovery methods are being investigated as a potential option for isolating and recovering high purity products from fermentation broth researchgate.net. Another method involves concentrating this compound from the fermentation solution into an organic solvent using a double water phase system, followed by reduced pressure distillation to recover the organic solvent and obtain a concentrated this compound solution google.com. This method is reported to be simple, easy to scale up, and offers a high this compound recovery rate with the potential for reutilization of the inorganic salt and organic solvent google.com. Furthermore, maintaining the optical purity of chiral this compound during downstream processing, particularly during solvent recovery at high temperatures, is a critical consideration mdpi.com.
Scaling Up Fermentation Processes
Scaling up this compound fermentation from laboratory to industrial scale presents several challenges nih.govnih.govresearchgate.netsigmaaldrich.com. Optimizing process variables in larger bioreactors while maintaining the high TRY achieved at smaller scales is crucial nih.govresearchgate.net. Factors such as aeration, agitation, and pH control become more complex in larger vessels and significantly impact microbial performance and product formation nih.govenergy.gov. For example, studies have shown that optimizing agitation rates in bioreactors can significantly improve this compound concentration nih.govplos.org. Feeding strategies, such as fed-batch fermentation, are necessary to achieve higher titers by providing sufficient substrate while controlling factors like redox balance energy.gov. Challenges also exist in scaling aeration between different vessel sizes and geometries energy.gov.
Elucidating Complex Regulatory Networks in Biosynthesis
Understanding and manipulating the complex regulatory networks involved in this compound biosynthesis is essential for improving production efficiency nih.gov. The biosynthesis of this compound is primarily carried out through the 2,3-butanediol (B46004) pathway, where pyruvate (B1213749) is converted to α-acetolactate by α-acetolactate synthase (ALS), and then to this compound by α-acetolactate decarboxylase (ALDC) researchgate.netmdpi.com. In some cases, α-acetolactate can also be converted to diacetyl, which is then reduced to this compound by diacetyl reductase researchgate.net. This compound can also be further reduced to 2,3-BD by 2,3-butanediol dehydrogenase (BDH) researchgate.netmdpi.com. These pathways are subject to complex regulation influenced by factors such as carbon source availability, oxygen levels, and the intracellular NADH/NAD+ ratio mdpi.comasm.org. Elucidating the roles of specific genes and regulatory proteins, such as CcpA and AcoR in Bacillus subtilis, is crucial for metabolic engineering efforts aimed at redirecting carbon flux towards this compound production and minimizing by-product formation mdpi.comasm.org. Understanding the microbial distribution and metabolic roles of functional groups in mixed cultures, such as those found in traditional vinegar production, can also provide insights into this compound formation and regulation nih.govasm.orgresearchgate.net.
Developing Novel Enzymatic and Cell-Free Systems
Developing novel enzymatic and cell-free systems offers promising avenues for this compound production, providing alternatives to traditional microbial fermentation researchgate.netrsc.orgwur.nl. Cell-free systems utilize isolated enzymes or multi-enzyme cascades in vitro, allowing for precise control over reaction conditions and potentially higher productivities and yields compared to whole-cell fermentation researchgate.netrsc.orgnih.govresearchgate.netresearchgate.net. These systems can overcome limitations associated with cell viability, growth, and complex cellular regulation wur.nl. For example, artificial cell-free systems have been designed to produce this compound from ethanol (B145695) using a combination of enzymes like pyruvate decarboxylase, alcohol dehydrogenase, and NADH oxidase researchgate.netrsc.orgnih.govresearchgate.net. These systems have demonstrated high substrate conversion rates and product yields nih.gov. Enzymatic routes also facilitate the enantioselective production of chiral this compound, which is valuable for specific applications in the pharmaceutical industry and asymmetric synthesis dechema-dfi.deresearchgate.net. Challenges in developing these systems include enzyme stability, cofactor regeneration, and the cost of enzyme production dechema-dfi.deuab.cat. However, advancements in enzyme discovery, engineering, and immobilization techniques are contributing to the development of more efficient and economically viable enzymatic and cell-free processes wur.nl.
Exploring New Applications in Biomedicine and Environmental Science
This compound as a Breath Biomarker for Disease Diagnosis
Volatile organic compounds (VOCs) in exhaled breath are being investigated as potential non-invasive biomarkers for various diseases, offering a painless and rapid diagnostic approach. This compound is one such VOC that has garnered attention in this field. rxnfinder.orgwikipedia.org
Studies have explored the association between breath this compound levels and specific health conditions. For instance, this compound has been investigated as a potential biomarker for early lung cancer detection. One study found this compound to be the only compound significantly associated with Stage 1 lung cancer among the tested VOCs, although its concentration alone showed low discrimination performance. ontosight.ai Research also suggests that breath acetone (B3395972), a related ketone, and potentially other ketones like this compound, could serve as biomarkers for heart failure, with elevated levels observed in patients compared to healthy controls. fishersci.fi
However, the use of breath VOCs, including this compound, as biomarkers faces challenges. The oral microbiome can significantly influence the concentration of certain volatiles in exhaled breath, potentially confounding results in diagnostic studies if not accounted for. wikipedia.org This highlights the need for careful breath sampling techniques, such as collecting end-tidal exhaled nasal breath samples, to minimize the influence of oral microbial activity on endogenous volatile analysis. wikipedia.org
Formaldehyde (B43269) Detoxification
While formaldehyde detoxification in biological systems primarily involves pathways dependent on glutathione (B108866) or pterin (B48896) cofactors nih.govfishersci.co.uk, research has also explored this compound's role in cellular metabolism and its potential indirect involvement in detoxification processes. This compound is synthesized in mitochondria from decarboxylated pyruvate and active acetaldehyde. It has been shown to play roles in the regulation and detoxification of pyruvate metabolism through pyruvate dehydrogenase. wikipedia.org In the context of highly glycolytic mammalian tumor cells, this compound's utilization may lead to the formation of small quantities of citrate (B86180), potentially contributing to increased cholesterol synthesis in these cells. wikipedia.org This suggests a role for this compound in modulating metabolic pathways, which could have implications for cellular health and disease.
Sustainable and Green Production Methodologies
The industrial production of this compound has traditionally relied on chemical synthesis, which can be environmentally unfriendly and raise safety concerns, particularly for its use in food applications. wikipedia.orgnih.govfishersci.ca Consequently, there is significant interest in developing sustainable and green production methods, with a strong focus on biotechnological approaches. wikipedia.orgnih.govfishersci.nonih.govfishersci.canih.govnih.govnih.gov
Microbial fermentation is considered the most competitive method for this compound production from a sustainability standpoint. nih.gov Numerous microorganisms, including species of Bacillus, Lactococcus lactis, Saccharomyces cerevisiae, Corynebacterium glutamicum, and Enterobacter cloacae, are natural or engineered producers of this compound. nih.govnih.govnih.govumaryland.eduwikipedia.org
Various strategies are being employed to enhance the biological production of this compound, including:
Microbial Fermentation: Utilizing natural or metabolically engineered microorganisms to convert renewable substrates into this compound. wikipedia.orgnih.govnih.govnih.govnih.govwikipedia.org
Whole-Cell Biocatalysis: Employing intact microbial cells as biocatalysts for the conversion of precursors to this compound. wikipedia.orgnih.govnih.govnih.gov
Enzymatic Biocatalysis: Using isolated enzymes in cell-free systems to catalyze the biosynthesis of this compound. wikipedia.orgnih.govnih.govfishersci.dk
Electrode-Assisted Fermentation: Integrating electrochemical processes with microbial fermentation to improve production efficiency. wikipedia.orgnih.gov
Renewable resources such as glucose, crude glycerol (B35011) (a residue from the biodiesel industry), bioethanol, and lignocellulosic resources (like pretreated corn stover) are being explored as sustainable feedstocks for this compound production. nih.govnih.govwikipedia.orgfishersci.dk
Despite advances, challenges remain in achieving economically competitive and highly efficient biological production processes, particularly concerning downstream processing and obtaining high product purity required for certain applications like the food industry. fishersci.ca Novel eco-designed processes, such as solvent-free purification methods combining pervaporation and distillation, are being developed to address these challenges. fishersci.ca
Addressing Potential Toxicity and Safety Concerns
This compound is widely used as a flavoring agent and is generally recognized as safe (GRAS) for ingestion at current levels of intake. wikipedia.orgnnlm.gov However, research continues to address potential toxicity and safety concerns, particularly related to different routes and levels of exposure.
Concerns have been raised regarding inhalation exposure to this compound, especially in the context of products like e-cigarettes, where this compound can degrade into diacetyl, a compound linked to respiratory health issues. abertay.ac.ukhznu.edu.cn Studies investigating the inhalation toxicity of this compound have been conducted in animal models. A 3-month inhalation study in rats and mice found no significant exposure-related adverse effects from this compound itself at the tested concentrations, in contrast to the related compound 2,3-pentanedione (B165514) which did show adverse respiratory effects. abertay.ac.uk
At high concentrations, this compound can exhibit toxicity to microbial cells, impacting cell viability by potentially damaging DNA and proteins and altering membrane lipid composition. fishersci.ca This highlights that while generally safe for intended uses, the cellular effects of this compound can be concentration-dependent and vary across different organisms. Research is ongoing to understand these effects and enhance the tolerance of production strains to high this compound levels during fermentation processes. fishersci.ca
Q & A
Q. What spectroscopic methods are recommended for confirming the structural identity of Acetoin in synthetic samples?
this compound's structure can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. In -NMR, the methyl groups appear at δ 1.3–1.5 ppm, while the hydroxyl-bearing methine proton resonates at δ 4.1–4.3 ppm. -NMR shows carbonyl carbons at ~210 ppm. Mass spectrometry (MS) with electron ionization (EI) confirms the molecular ion peak at m/z 88 [M] and fragment ions at m/z 43 (acetyl group) .
Q. What are the standard protocols for quantifying this compound concentration in fermentation broths?
Gas chromatography (GC) with flame ionization detection (FID) is widely used. Samples are derivatized (e.g., using BSTFA) to enhance volatility. Alternatively, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm provides accurate quantification. Calibration curves must be validated using spiked samples to account for matrix effects .
Q. How should researchers design experiments to test the effects of carbon sources on this compound yield in microbial cultures?
Use a factorial experimental design with variables such as glucose, xylose, and arabinose. Maintain controlled parameters (pH 6.5–7.0, 30–37°C) and measure this compound production at 12-hour intervals. Include triplicates and negative controls (e.g., cultures without carbon sources). Statistical analysis via ANOVA identifies significant differences in yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported optimal pH levels for this compound production via microbial fermentation?
Conduct a systematic review of strain-specific pH optima (e.g., Bacillus subtilis vs. Enterobacter cloacae). Perform parallel fermentations across pH gradients (5.5–8.0) while monitoring yield via HPLC. Use response surface methodology (RSM) to model interactions between pH, temperature, and substrate concentration .
Q. What strategies enhance enantiomeric purity of (3S)-Acetoin in biocatalytic processes?
Employ engineered enzymes (e.g., this compound reductase with high stereoselectivity) or microbial strains (e.g., Corynebacterium glutamicum). Optimize cofactor (NADH/NAD) availability and reaction temperature. Chiral separation techniques, such as HPLC with amylose-based columns, validate enantiomeric excess (>99%) .
Q. How do metabolic flux analysis (MFA) and genome-scale modeling improve this compound production in mixed-substrate fermentations?
MFA quantifies carbon flux through pathways like the butanediol cycle. Genome-scale models (e.g., E. coli iJO1366) predict knockout targets (e.g., ldhA for lactate dehydrogenase) to redirect carbon toward this compound. Validate predictions with -labeled glucose tracer experiments .
Q. What computational tools predict this compound’s physicochemical properties under novel experimental conditions?
Density functional theory (DFT) calculates logP (partition coefficient) and solubility. Software like COSMOtherm uses quantum mechanical data to simulate solvent interactions. Cross-validate predictions with experimental measurements (e.g., shake-flask solubility tests) .
Methodological Guidance
Q. How should researchers address discrepancies in this compound yield data between batch and fed-batch fermentation studies?
Analyze differences in substrate feeding rates, oxygen transfer, and metabolic byproduct accumulation (e.g., acetolactate). Use Design of Experiments (DoE) to isolate variables. Publish raw data and statistical codes to enhance reproducibility .
Q. What protocols ensure reproducibility in this compound synthesis via chemical catalysis?
Document catalyst preparation (e.g., Cu-Zn-Al oxides), reaction conditions (pressure, temperature), and purification steps (e.g., vacuum distillation). Share detailed characterization data (XRD for catalyst crystallinity, GC-MS for purity) in supplementary materials .
Q. How can systematic reviews integrate conflicting findings on this compound’s role in microbial quorum sensing?
Apply PRISMA guidelines to screen studies. Categorize results by microbial species (e.g., Bacillus vs. Pseudomonas) and assay type (e.g., luciferase reporters vs. RNA-seq). Use meta-regression to assess heterogeneity due to experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
